2-(Methylsulfonyl)-10h-phenothiazine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylsulfonyl-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSALNTWEPZQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178069 | |
| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23503-68-6 | |
| Record name | 2-(Methylsulfonyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23503-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023503686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulphonyl)-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.532 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(methylsulfonyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine, an important intermediate in the development of phenothiazine-based pharmaceuticals. This document details established methodologies, including multi-step syntheses, catalytic coupling reactions, and classical named reactions, providing detailed experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including antipsychotic drugs and other central nervous system agents. Its structural motif, featuring the phenothiazine core with a potent electron-withdrawing methylsulfonyl group at the 2-position, is crucial for the pharmacological activity of its derivatives. This guide explores several vetted synthetic pathways to this compound, offering a comparative analysis of their advantages and challenges.
Synthetic Strategies
Multiple synthetic routes to this compound have been established, each with distinct starting materials and reaction cascades. The primary methods covered in this guide are:
-
Multi-step Synthesis from p-Chlorobenzenesulfonyl Chloride and 2-Bromothiophenol: A convergent synthesis involving the formation of novel diaryl sulfide intermediates followed by cyclization.
-
Iron-Catalyzed C-N/C-S Coupling: A modern approach utilizing an iron catalyst for the efficient one-pot formation of the phenothiazine ring system.
-
Cyclization of a 2-Acylamido-4-(methylsulfonyl)-2'-nitrodiphenylsulfide: A classical method involving an intramolecular condensation to form the tricyclic core.
-
Oxidation of 2-(methylthio)-10H-phenothiazine: A direct approach involving the oxidation of the corresponding methylthio precursor.
-
Classical Named Reactions: Application of the Smiles rearrangement and Ullmann condensation for the construction of the phenothiazine skeleton.
Detailed Synthetic Protocols and Data
This section provides detailed experimental procedures for the most prominent synthetic routes to this compound. All quantitative data is summarized in tables for ease of comparison.
Route 1: Multi-step Synthesis from p-Chlorobenzenesulfonyl Chloride and 2-Bromothiophenol
This synthetic pathway involves the initial coupling of p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol, followed by a series of transformations to yield the final product.[1]
Experimental Protocol:
Step 1: Synthesis of 1-[(2-bromophenyl)thio]-4-(methylsulfonyl)-2-nitrobenzene (Intermediate M1)
-
In a reaction vessel, dissolve 2-nitro-4-(methylsulfonyl)chlorobenzene in a suitable solvent such as dimethylformamide (DMF).
-
Separately, prepare the sodium salt of 2-bromothiophenol by reacting 2-bromothiophenol with a base like sodium hydroxide in an appropriate solvent.
-
Add the solution of the sodium salt of 2-bromothiophenol dropwise to the solution of 2-nitro-4-(methylsulfonyl)chlorobenzene at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate M1.
Step 2: Reduction of Intermediate M1 to 2-[(2-bromophenyl)thio]-5-(methylsulfonyl)aniline (Intermediate M2)
-
Dissolve the crude intermediate M1 in a suitable solvent system, such as ethanol/water.
-
Add a reducing agent, for example, sodium dithionite or iron powder with acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield intermediate M2.
Step 3: Formylation of Intermediate M2 to N-{2-[(2-bromophenyl)thio]-5-(methylsulfonyl)phenyl}formamide (Intermediate M3)
-
Dissolve intermediate M2 in formic acid.
-
Heat the solution to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain intermediate M3.
Step 4: Cyclization to this compound
-
Suspend intermediate M3 in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium hydroxide or sodium hydride.
-
Heat the mixture to a high temperature (e.g., 150-170 °C) for 4-6 hours.
-
Cool the reaction mixture, pour it into water, and neutralize with acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.[1]
Quantitative Data for Route 1:
| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data |
| 4 | This compound | 91.3 | 98.5 | 154.6-155.7 | ¹H NMR (500 MHz, CDCl₃): δ 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H) |
Synthesis Workflow for Route 1
References
An In-Depth Technical Guide to the Chemical Properties of 2-(methylsulfonyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-(methylsulfonyl)-10H-phenothiazine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document includes key identification data, physicochemical properties, spectral analysis, and a summary of its synthesis and potential biological significance based on its relationship with the broader class of phenothiazine compounds.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound belonging to the phenothiazine class. The presence of the electron-withdrawing methylsulfonyl group at the 2-position significantly influences its electronic properties and potential biological activity.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methylsulfonyl phenothiazine, 10H-Phenothiazine, 2-(methylsulfonyl)- | [2][3] |
| CAS Number | 23503-68-6 | [2][3] |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [2][4] |
| Molecular Weight | 277.36 g/mol | [2][4] |
| Appearance | Light yellow to green solid | [5] |
| Melting Point | 156.5-158.0 °C | [6] |
| Boiling Point (Predicted) | 524.1 ± 50.0 °C | [6] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [6] |
Spectral Data
The following tables summarize the available spectral data for this compound, which are crucial for its identification and structural elucidation.
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |
| ¹H NMR | CDCl₃ | 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H) | [7] |
| ¹³C NMR | CDCl₃ | Not explicitly provided in the search results. | [7] |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Measured) | Source |
| High-Resolution Mass Spectrometry (HRMS) | ESI | 278.0309 | 278.0310 | [4] |
Infrared (IR) Spectroscopy: Specific experimental IR data for this compound is not readily available in the searched literature. However, general characteristics of phenothiazine derivatives in IR spectroscopy include N-H stretching vibrations and aromatic C-H and C=C stretching bands. The presence of the sulfonyl group would be expected to show strong characteristic absorption bands in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[8]
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported, primarily in the patent literature. A general conceptual workflow is outlined below.
References
- 1. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulforidazine - Wikipedia [en.wikipedia.org]
- 3. dev.klivon.com [dev.klivon.com]
- 4. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound 5,5-Dioxide | 1391051-98-1 | Benchchem [benchchem.com]
The Medicinal Chemistry of 2-(Methylsulfonyl)-10H-phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(methylsulfonyl)-10H-phenothiazine, a key heterocyclic scaffold in medicinal chemistry. While direct biological evaluation of this core structure is limited, its significance is underscored by its role as the central component of sulforidazine, a potent antipsychotic agent and an active metabolite of thioridazine. This document details the synthesis, pharmacological activity, and mechanism of action of sulforidazine, thereby illuminating the therapeutic potential of the this compound core. Furthermore, this guide explores the broader anticancer and antimicrobial activities associated with the phenothiazine and sulfonamide classes of compounds, suggesting potential avenues for future drug discovery and development based on this versatile scaffold.
Introduction
Phenothiazines are a class of tricyclic heterocyclic compounds that have been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a wide array of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic effects.[1] The core phenothiazine structure, consisting of two benzene rings fused to a central thiazine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[2]
This guide focuses on a specific derivative, this compound. This compound is of particular interest as it forms the structural backbone of sulforidazine, an active metabolite of the first-generation antipsychotic drug thioridazine.[3][4] The addition of the methylsulfonyl group at the 2-position of the phenothiazine ring significantly influences the electronic properties of the molecule and its biological activity. Understanding the medicinal chemistry of this core structure is pivotal for the rational design of new therapeutic agents.
Synthesis of the this compound Scaffold and Sulforidazine
The synthesis of the this compound core and its elaboration into sulforidazine can be achieved through several synthetic routes. Below are outlined experimental protocols derived from the literature.
Synthesis of this compound
A patented method describes the synthesis of this compound starting from 2-amino-4-methanesulfonylthiophenol and o-difluorobenzene.[5][6]
Experimental Protocol:
-
To a 100mL reaction flask under a nitrogen atmosphere, add 2.0g (10mmol) of 2-amino-4-methanesulfonylthiophenol, 1.4g (12mmol) of o-difluorobenzene, 0.4g (1.5mmol) of ferric chloride hexahydrate, 0.23g (2mmol) of N,N,N',N'-tetramethylethylenediamine, and 4.1g (30mmol) of potassium carbonate.
-
Add 16mL of DMF to the flask.
-
Heat the reaction mixture to 110°C and stir for 6 hours.
-
Monitor the reaction progress by a suitable chromatographic method.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.
An alternative patented approach involves a multi-step synthesis starting from p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol.[5]
Experimental Protocol:
-
C-S Coupling: React p-chlorobenzenesulfonyl chloride with a suitable methylating agent to yield p-chloromethylsulfonylbenzene.
-
C-N Coupling: Couple the resulting p-chloromethylsulfonylbenzene with the sodium salt of 2-bromothiophenol in the presence of a catalyst to form 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)benzene.
-
Reduction: Reduce the nitro group on a nitrated intermediate to an amine.
-
Cyclization: Induce intramolecular cyclization, often through a Smiles rearrangement, to form the tricyclic phenothiazine ring system.[2]
-
Purification: The final product, this compound, is purified by crystallization or chromatography.
Synthesis of Sulforidazine
Sulforidazine can be synthesized by alkylating the this compound core.[7]
Experimental Protocol:
-
A mixture of 96.5 g of 2-methylsulfonylphenothiazine, 50 g of 2-(2-chloroethyl)-1-methylpiperidine, 62 g of diethyl carbonate, and 2 g of sodium methylate is prepared.[7]
-
The mixture is heated at 135°C for 1 hour and then at 180-190°C for 2.5 hours.[7]
-
The product is dissolved in benzene (500 ml), and the solution is extracted with 700 ml of a 15% aqueous solution of tartaric acid.[7]
-
The extract is washed with benzene.
-
After the addition of a sodium carbonate solution to the extract, a precipitate is obtained, which is then dissolved in benzene.[7]
-
This solution is washed with water and concentrated.
-
The final product, 2-Methylsulfonyl-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine (Sulforidazine), is recrystallized from acetone, yielding a product with a melting point of 121-123°C.[4][7]
Figure 1. General workflow for the synthesis of Sulforidazine.
Medicinal Chemistry Applications
The primary and most well-documented medicinal application of the this compound scaffold is in the field of antipsychotics, specifically through its derivative, sulforidazine.
Antipsychotic Activity
Sulforidazine is an active metabolite of the antipsychotic drug thioridazine and exhibits potent dopamine D2 receptor antagonist activity.[3] This antagonism is the primary mechanism of action for its antipsychotic effects.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are coupled to Gαi/o proteins.[8] Antagonism of these receptors by sulforidazine leads to the inhibition of downstream signaling pathways.
Figure 2. Dopamine D2 receptor signaling pathway and its inhibition by Sulforidazine.
Activation of the D2 receptor by dopamine normally inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[8] By blocking the D2 receptor, sulforidazine prevents this signaling cascade, leading to a modulation of neuronal activity that is beneficial in treating psychosis.
Studies have shown that sulforidazine is a more potent dopamine receptor antagonist than its parent compound, thioridazine.
| Compound | IC50 (nM) for antagonizing apomorphine-induced inhibition of dopamine release | Receptor Binding Affinity (Ki, nM) - D2 Receptor |
| Thioridazine | 130 | 2.6 |
| Mesoridazine | 14.4 | Not explicitly found |
| Sulforidazine | 6.1 | Not explicitly found |
Table 1: Comparative in vitro activity of thioridazine and its metabolites. IC50 data from Niedzwiecki et al. (1984)[9]. Ki value for Thioridazine from various sources compiled on Wikipedia[8].
Potential Anticancer Activity
While there is a lack of specific studies on the anticancer activity of sulforidazine, the broader classes of phenothiazines and sulfonamides have demonstrated promising antiproliferative effects.
Phenothiazine derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[5] The mechanisms for these effects are diverse and can include the inhibition of P-glycoprotein, a key player in multidrug resistance.[5]
Sulfonamide-containing compounds have also emerged as a significant class of anticancer agents, with some derivatives showing potent inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.[10] Given that sulforidazine contains both a phenothiazine core and a sulfonamide-like (methylsulfonyl) group, it represents an interesting scaffold for the design of novel anticancer agents. However, dedicated studies are required to evaluate the antiproliferative activity of sulforidazine and its derivatives.
Potential Antimicrobial Activity
Thioridazine, the parent compound of sulforidazine, has been shown to possess antimicrobial properties, including activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis.[8] The proposed mechanism involves the inhibition of bacterial efflux pumps.[8]
The sulfonamide class of drugs are well-established antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11] Although the methylsulfonyl group in sulforidazine is not a classic sulfonamide, its presence, combined with the phenothiazine core, suggests that sulforidazine and its derivatives could be explored for antimicrobial activity. Further research is needed to determine the minimum inhibitory concentrations (MICs) of sulforidazine against various pathogens.
Key Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the D2 receptor using a radioligand competition assay.
Figure 3. Experimental workflow for a dopamine D2 receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a cell line or tissue known to express D2 receptors (e.g., CHO or HEK293 cells transfected with the human D2 receptor, or rat striatal tissue).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound (sulforidazine).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold holds significant importance in medicinal chemistry, primarily as the core of the potent antipsychotic sulforidazine. The well-established dopamine D2 receptor antagonism of sulforidazine highlights the therapeutic potential of this structural motif. While direct biological data on the core compound itself is limited, the known activities of the broader phenothiazine and sulfonamide classes suggest promising avenues for future research.
Future investigations should focus on:
-
Anticancer and Antimicrobial Screening: A systematic evaluation of sulforidazine and novel derivatives of this compound for their antiproliferative and antimicrobial activities is warranted.
-
Structure-Activity Relationship (SAR) Studies: Exploration of modifications to the this compound scaffold, including variations of the substituent at the 10-position and on the aromatic rings, could lead to the discovery of new compounds with improved potency and selectivity for various biological targets.
-
Mechanism of Action Studies: For any new active compounds identified, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforidazine | C21H26N2O2S2 | CID 31765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thioridazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(methylsulfonyl)-10H-phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2-(methylsulfonyl)-10H-phenothiazine, a key heterocyclic compound relevant in medicinal chemistry and materials science. This document details experimental methodologies for its synthesis and characterization and presents its spectroscopic data in a clear, structured format for ease of reference and comparison.
Introduction
This compound belongs to the phenothiazine class of compounds, which are foundational structures in the development of pharmaceuticals, particularly antipsychotic and antihistaminic drugs. The addition of a methylsulfonyl group at the 2-position significantly modifies the electronic properties of the phenothiazine ring system, influencing its biological activity and potential applications. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives in research and development settings.
Synthesis and Spectroscopic Characterization Workflow
The general workflow for obtaining and characterizing this compound involves a multi-step synthesis followed by purification and a suite of spectroscopic analyses to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Experimental Protocols
Synthesis Protocol
Several synthetic routes for this compound have been reported. A common approach involves a coupling reaction followed by cyclization. The following is a representative protocol derived from patent literature.[1][2]
-
Hydrogenation: 2-nitro-4-methylsulfonyl thiophenol is used as a starting material and undergoes a hydrogenation reduction reaction to yield 2-amino-4-methylsulfonyl thiophenol. This is typically carried out using a catalyst like Raney nickel in a solvent such as methanol.[2]
-
Coupling Reaction: The resulting 2-amino-4-methanesulfonyl thiophenol is then reacted with an ortho-dihalobenzene, such as o-dichlorobenzene, in a C-N/C-S coupling reaction.[2]
-
Cyclization: The reaction is facilitated by an iron salt catalyst (e.g., ferric chloride) and a ligand in a suitable solvent like DMF.[2] The mixture is heated under an inert atmosphere for several hours (e.g., 6-24 hours at 80-120 °C).[2]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration and extraction. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., chloroform/ethanol), to yield the final brown solid product.[1]
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz). The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. The molecular ion peak (M⁺) is observed to confirm the molecular weight.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol), and the absorbance is scanned over a range of approximately 200-800 nm.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4] |
| Molecular Weight | 277.36 g/mol | [4][5][6] |
| Appearance | Light Yellow to Green/Brown Solid | [1][5] |
| Melting Point | 154.6 - 158.0 °C | [1][6] |
| CAS Number | 23503-68-6 | [3][4][5] |
NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 500 MHz
¹H NMR Data [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.28 | d | 1H | Aromatic CH |
| 7.16 | s | 1H | Aromatic CH |
| 7.06 | d | 1H | Aromatic CH |
| 7.01 | t | 1H | Aromatic CH |
| 6.91 | d | 1H | Aromatic CH |
| 6.84 | t | 1H | Aromatic CH |
| 6.77 | s | 1H | Aromatic CH |
| 3.06 | s | 3H | -SO₂CH₃ |
Note: A peak for the N-H proton is not explicitly reported in this dataset but is expected to appear as a broad singlet.
¹³C NMR Data [1]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 142.1 | Aromatic C |
| 135.5 | Aromatic C |
| 128.0 | Aromatic C |
| 127.4 | Aromatic C |
| 126.9 | Aromatic C |
| 123.1 | Aromatic C |
| 122.9 | Aromatic C |
| 119.2 | Aromatic C |
| 116.8 | Aromatic C |
| 116.2 | Aromatic C |
| 114.1 | Aromatic C |
| 44.9 | -SO₂CH₃ |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | N-H Stretch | Amine (secondary) |
| 3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl (-CH₃) |
| 1300-1250 (strong) | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |
| 1150-1120 (strong) | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 795-820 (weak) | C-H Bending (out-of-plane) | Aromatic |
Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 277.02 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO₂S₂.[3] |
UV-Visible (UV-Vis) Spectroscopic Data
Specific experimental UV-Vis absorption data for this compound is not prominently available in the reviewed literature. However, based on the parent 10H-phenothiazine chromophore, which exhibits absorption maxima (λ_max) at approximately 252 nm and 316 nm, similar absorption bands are expected for this derivative.[3] The methylsulfonyl group, acting as an electron-withdrawing group, may cause a shift (either hypsochromic or bathochromic) in these absorption bands. The spectrum is generally recorded in a solvent like acetonitrile or ethanol.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: 2-(methylsulfonyl)-10H-phenothiazine (CAS 23503-68-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(methylsulfonyl)-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds.
Core Properties
This compound is a phenothiazine derivative.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23503-68-6 | [1][3] |
| IUPAC Name | 2-methylsulfonyl-10H-phenothiazine | [3][4] |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4][5][6] |
| Molecular Weight | 277.36 g/mol | [4][5][7] |
| Appearance | Solid. Color described as Light Yellow to Green. | [8][9] |
| Boiling Point | 524.1°C at 760 mmHg | [10][11] |
| Density | 1.363 g/cm³ | [10][11] |
| Flash Point | 270.8°C | [10][11] |
| Refractive Index | 1.653 | [10][11] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[12][13] Estimated water solubility is 0.0209 mg/ml.[14] | [12][13][14] |
| Storage | Store sealed in a dry place at room temperature. | [12] |
Synthesis Protocol
A documented method for the synthesis of this compound involves a Friedel-Crafts type reaction.[1]
Experimental Protocol
Materials:
-
1-(10H-phenothiazin-10-yl)ethanone
-
Aluminum trichloride (AlCl₃)
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of aluminum trichloride (0.17 g, 1.24 mmol) and methanesulfonyl chloride (0.17 mL, 2.34 mmol) in 20 mL of dichloromethane is stirred for 15 minutes at 0°C.[1]
-
To this mixture, 1-(10H-phenothiazin-10-yl)ethanone (0.30 g, 1.24 mmol) is added.[1]
-
The reaction mixture is then stirred at room temperature for 24 hours.[1]
-
Following the reaction period, the mixture is diluted with ice-cold water and extracted with dichloromethane (3 x 20 mL).[1]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (65:35, v/v) mixture as the eluent to yield the final product.[1]
Caption: Synthesis workflow for this compound.
Biological Context and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of the antiemetic drug Metopimazine.[15] Metopimazine, a phenothiazine derivative, functions primarily as a potent D2/D3 dopamine receptor antagonist.[15] Its mechanism of action also involves antagonism of adrenergic alpha-1, histamine H1, and serotonin 5-HT2a receptors.[15] This multi-receptor activity is believed to contribute to its antiemetic and gastroprokinetic effects.[15] Unlike some other antiemetics, Metopimazine does not readily cross the blood-brain barrier, suggesting a degree of peripheral selectivity.[15]
Caption: Receptor antagonism pathway for related phenothiazine derivatives.
References
- 1. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 23503-68-6 [matrix-fine-chemicals.com]
- 4. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Products [klivon.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. molbase.com [molbase.com]
- 11. 23503-68-6|2-(Methylsulphonyl)-10H-phenothiazine| SAGECHEM [sagechem.com]
- 12. 2-(methylsulphonyl)-10H-phenothiazine CAS#: 23503-68-6 [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 23503-68-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 15. Metopimazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 2-(methylsulfonyl)-10H-phenothiazine
Abstract: This document provides a comprehensive technical overview of 2-(methylsulfonyl)-10H-phenothiazine, a key phenothiazine derivative. It details the compound's chemical and physical properties, spectroscopic data, and established synthesis protocols. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a tricyclic phenothiazine core structure substituted with a methylsulfonyl group. It serves as an important intermediate in the synthesis of various pharmaceutical and fine chemical products[1].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | References |
| CAS Number | 23503-68-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [2][3][4][5] |
| Molecular Weight | 277.36 g/mol | [4][5][6] |
| IUPAC Name | 2-methylsulfonyl-10H-phenothiazine | [3][4] |
| Synonyms | 10H-Phenothiazine, 2-(methylsulfonyl)-; 2-Methylsulfonyl phenothiazine | [2][4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Physical Appearance | Green Solid, Light Yellow to Green Solid | [2][6] |
| Melting Point | 154.6 - 158.0 °C | [1][5] |
| Boiling Point (Predicted) | 524.1 ± 50.0 °C | [5] |
| pKa (Predicted) | -3.17 ± 0.20 | [2] |
Molecular Structure and Spectroscopic Analysis
The core of the molecule is the phenothiazine ring system, with a methylsulfonyl (-SO₂CH₃) group attached at the 2-position of one of the benzene rings.
Caption: Molecular structure of this compound.
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Table 3: ¹H NMR Spectral Data
Data acquired on a 500 MHz instrument with CDCl₃ as the solvent[1].
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | d | 1H | Aromatic CH |
| 7.16 | s | 1H | Aromatic CH |
| 7.06 | d | 1H | Aromatic CH |
| 7.01 | t | 1H | Aromatic CH |
| 6.91 | d | 1H | Aromatic CH |
| 6.84 | t | 1H | Aromatic CH |
| 6.77 | s | 1H | Aromatic CH |
| 3.06 | s | 3H | -SO₂CH ₃ |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Technique | Ion | Calculated m/z | Measured m/z | Reference |
| ESI | [M+H]⁺ | 278.0309 | 278.0310 | [7] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported. Below are summaries of key experimental protocols.
Protocol 1: Cyclization of a Diphenylsulfide Intermediate
This method involves the cyclization of a substituted diphenylsulfide precursor[10].
-
Precursor: 2-formamido-4-(methylsulfonyl)-2'-nitro-diphenylsulfide is used as the starting material.
-
Reaction: The precursor is refluxed in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).
-
Mechanism: The reaction proceeds via an intramolecular cyclization, resulting in the formation of the tricyclic phenothiazine ring system.
-
Workup: The resulting mixture is filtered, and the solvent is removed under vacuum. The crude product can then be purified.
Protocol 2: Synthesis from p-Chlorobenzenesulfonyl Chloride
A patented method describes a multi-step synthesis starting from more basic reagents[1]. This process involves the creation of novel intermediates.
-
Starting Materials: p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol.
-
Intermediate Formation: The initial reaction forms intermediate compounds, including 1-[(2-bromophenyl) mercapto] -4- (methylsulfonyl) -2-nitrobenzene[1].
-
Cyclization: The final key step is a cyclization process to form the 10H-phenothiazine ring structure. The patent emphasizes that this step overcomes limitations found in other literature methods[1].
-
Purification: The final product is dried to yield a brown solid with a purity of 98.5%[1].
Caption: Synthesis workflow for this compound[1].
Protocol 3: Friedel-Crafts-type Reaction
A more direct, albeit potentially lower-yielding, method involves the reaction of a phenothiazine derivative with a sulfonylating agent[7].
-
Reactants: A mixture of aluminum trichloride (1.24 mmol) and methanesulfonyl chloride (2.34 mmol) in dichloromethane (20 mL) is prepared.
-
Addition: The mixture is stirred for 15 minutes at 0 °C, after which 1-(10H-phenothiazin-10-yl)ethanone (1.24 mmol) is added.
-
Reaction: The reaction is stirred at room temperature for 24 hours.
-
Quenching and Extraction: The reaction is quenched with ice-cold water and extracted with dichloromethane (3 x 20 mL).
-
Purification: The combined organic layers are dried, concentrated, and purified by silica gel column chromatography using a hexane/ethyl acetate (65:35, v/v) eluent to yield the final product[7].
Biological Context and Potential Applications
Phenothiazine and its derivatives are a well-established class of compounds with a broad range of biological activities. While specific signaling pathway data for this compound is not extensively detailed in the searched literature, the activities of structurally related compounds provide valuable context.
The phenothiazine core can act as an electron donor, and modifications to the ring, such as the addition of an electron-withdrawing methylsulfonyl group, can significantly alter its electronic properties and biological interactions[11]. For instance, the related compound this compound 5,5-Dioxide is noted for its ability to participate in redox reactions and interact with macromolecules like proteins and nucleic acids through non-covalent forces[11]. These interactions can modulate enzyme activities and receptor signaling pathways, forming the basis for potential therapeutic effects[11]. Given its role as a key intermediate, this compound is a critical building block for developing new therapeutic agents that leverage the pharmacological potential of the phenothiazine scaffold.
References
- 1. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.klivon.com [dev.klivon.com]
- 5. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]
- 8. Infrared spectra of some phenothiazine sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 11. This compound 5,5-Dioxide | 1391051-98-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(methylsulfonyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(methylsulfonyl)-10H-phenothiazine, focusing on its solubility and stability. Given the limited publicly available data for this specific molecule, this document combines known information with established scientific principles and standard methodologies relevant to the broader class of phenothiazine derivatives. This guide is intended to support research, development, and formulation activities.
Introduction to this compound
This compound is a heterocyclic compound belonging to the phenothiazine class.[1] Phenothiazine derivatives are a well-established group of compounds with significant therapeutic applications, most notably as antipsychotic agents.[2][3][4] The defining feature of this compound is the electron-withdrawing methylsulfonyl group at the 2-position of the phenothiazine core. This substitution is expected to influence the molecule's electronic properties, and consequently, its solubility, stability, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [5][6] |
| Molecular Weight | 277.36 g/mol | [6][7] |
| CAS Number | 23503-68-6 | [5][8] |
| Appearance | Light Yellow to Green Solid | [6] |
| Melting Point | 156.5-158.0 °C | [6] |
| Storage | Sealed in dry, Room Temperature | [6] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[9] For poorly soluble drugs, dissolution can be the rate-limiting step for absorption.[10]
Qualitative Solubility
Based on available data, this compound is described as being slightly soluble in the following organic solvents:
-
Chloroform
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
Quantitative Solubility Data
Currently, there is a lack of specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in the public domain. To support formulation development, it is imperative to determine its solubility in a range of pharmaceutically relevant solvents and aqueous media at different pH values.
Table 2: Proposed Solvents for Quantitative Solubility Determination
| Solvent/Medium | Rationale |
| Water | Baseline aqueous solubility. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Relevance to oral administration. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Relevance to oral administration. |
| Ethanol | Common co-solvent in formulations. |
| Propylene Glycol | Common co-solvent and vehicle. |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile solvent for formulation. |
| Dimethyl Sulfoxide (DMSO) | For in vitro screening assays. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (as per Table 2)
-
Scintillation vials or glass flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated HPLC-UV or UPLC-UV method for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to permit the sedimentation of undissolved solids.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a clear aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a syringe filter compatible with the solvent.
-
Dilute the filtered supernatant with a suitable analytical solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-UV method.
-
Perform the experiment in triplicate for each solvent and temperature.
Stability Profile
The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[9] Phenothiazine derivatives are known to be susceptible to oxidation, particularly at the sulfur atom in the central ring, which can lead to the formation of sulfoxide and sulfone derivatives.[12][13]
Potential Degradation Pathways
Based on the known degradation of other phenothiazines, the primary degradation pathway for this compound is likely to be oxidation. The presence of the electron-withdrawing methylsulfonyl group may influence the rate and products of degradation.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC/UPLC method
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
For each condition, a control sample (protected from stress) should be analyzed concurrently. Samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC/UPLC method to quantify the parent compound and detect any degradation products.
Potential Mechanism of Action and Signaling Pathway
The primary mechanism of action for most antipsychotic phenothiazine derivatives is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] This blockade helps to alleviate the positive symptoms of psychosis.[17] While the specific receptor binding profile of this compound has not been detailed in publicly available literature, it is reasonable to hypothesize a similar mechanism.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By acting as antagonists, phenothiazines block this signaling cascade.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egpat.com [egpat.com]
- 5. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. dev.klivon.com [dev.klivon.com]
- 8. 2-Methylsulfonyl-10H-phenothiazine | LGC Standards [lgcstandards.com]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of 2-(methylsulfonyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological characteristics of 2-(methylsulfonyl)-10H-phenothiazine. The information is intended to support research and development activities by providing key data points, experimental methodologies, and a summary of its broader class's biological interactions.
Core Chemical and Physical Characteristics
This compound is a derivative of phenothiazine, a class of compounds known for a wide range of biological activities.[1][2] The addition of a methylsulfonyl group to the phenothiazine core modifies its electronic and steric properties, influencing its chemical reactivity and biological interactions.
General and Physical Properties
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 23503-68-6 | [3][4] |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4] |
| Molecular Weight | 277.36 g/mol | [4] |
| Appearance | Light Yellow to Green Solid | [5] |
| Melting Point | 156.5-158.0 °C | [6] |
| Boiling Point | 524.1 ± 50.0 °C (Predicted) | [6] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |
Chemical and Pharmacokinetic Properties
This table outlines the chemical structure identifiers and predicted pharmacokinetic properties.
| Property | Value | Source(s) |
| SMILES | CS(=O)(=O)c1ccc2Sc3ccccc3Nc2c1 | [4] |
| InChI | InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3 | [3] |
| pKa | -3.17 ± 0.20 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed methodologies from cited literature.
Synthesis via C-N/C-S Coupling Reaction
This method involves a two-step process starting from 2-nitro-4-methylsulfonyl thiophenol.[7]
Step 1: Hydrogenation Reduction to 2-amino-4-methanesulfonyl thiophenol
-
To a 2L hydrogenation kettle, add 450 mL of methanol and 46.6 g of 2-nitro-4-methylsulfonylphenylsulfide.[7]
-
Replace the atmosphere with nitrogen three times.[7]
-
Under nitrogen protection, add 5 g of Raney nickel catalyst.[7]
-
Replace the atmosphere with hydrogen three times.[7]
-
Maintain the reaction under a specific hydrogen pressure and temperature until the reduction is complete (details on pressure and temperature may vary based on specific lab setups).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methanesulfonyl thiophenol.[7]
Step 2: C-N/C-S Coupling to form this compound
-
In a 100 mL reaction flask under a nitrogen atmosphere, sequentially add:
-
2.0 g (10 mmol) of 2-amino-4-methanesulfonylthiophenol
-
1.8 g (12 mmol) of o-dichlorobenzene
-
0.4 g (1.5 mmol) of ferric chloride hexahydrate (catalyst)
-
0.23 g (2 mmol) of N,N,N',N'-tetramethylethylenediamine (ligand)
-
4.1 g (30 mmol) of potassium carbonate
-
16 mL of DMF (solvent)[7]
-
-
Heat the reaction mixture to 110 °C for 6 hours.[7]
-
Monitor the reaction for the conversion of the starting material.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Synthesis via Cyclization of Diphenylsulfide
This method involves the cyclization of a substituted diphenylsulfide.[8]
-
A 2-formamido-4-(methylsulfonyl)-2'-nitro-diphenylsulfide intermediate is refluxed in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[8]
-
The reaction is typically refluxed for a period of 2 hours.[8]
-
After reflux, the mixture is filtered.
-
The filtrate is concentrated in vacuo to obtain a syrupy residue.
-
This residue, containing the 10-formyl-2-(methylsulfonyl)-phenothiazine, is then hydrolyzed.
-
Hydrolysis is achieved by heating the intermediate in an alcoholic potassium hydroxide solution.[8]
-
The final product, this compound, is precipitated by the addition of water.[8]
-
The precipitate is then filtered, washed with water, and dried.
Analytical Methods
The characterization and purity assessment of this compound typically involve standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purity levels are often reported to be greater than 97%.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. A patent provides the following spectral data:
-
¹H NMR (500MHz, CDCl₃): δ: 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H)
-
¹³C NMR (500Hz, CDCl₃): δ: 140.4, 139.1, 129.7, 128.9, 77.8, 77.4, 44.5[6]
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Visualized Workflows and Pathways
Synthesis Workflow: C-N/C-S Coupling
The following diagram illustrates the key steps in the synthesis of this compound via a C-N/C-S coupling reaction.
References
- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.klivon.com [dev.klivon.com]
- 5. 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | C16H16ClNO2S2 | CID 3016159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]
- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of phenothiazine derivatives, a class of compounds that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. We will delve into the core scientific milestones, from their initial synthesis to their establishment as the first effective antipsychotic agents, presenting key experimental data and methodologies for the discerning scientific audience.
From Dyes to Drugs: The Genesis of a Therapeutic Revolution
The story of phenothiazines begins not in a pharmaceutical lab, but in the burgeoning dye industry of the 19th century. In 1876, methylene blue, a phenothiazine derivative, was first synthesized by Heinrich Caro at BASF.[1] This was followed by the synthesis of the parent compound, phenothiazine, in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1] For decades, the primary applications of these compounds were as dyes and later as antiseptics, antihelminthics, and insecticides.[2][3]
A crucial shift in their application began in the 1940s at Rhône-Poulenc laboratories in Paris. A team led by chemist Paul Charpentier, while investigating derivatives of the antihistamine promethazine, synthesized a new compound on December 11, 1950: chlorpromazine (initially known as RP-4560).[4][5][6] This marked the dawn of a new era in medicine.
The Serendipitous Leap into Psychiatry
The journey of chlorpromazine from a potential anesthetic to a groundbreaking psychiatric medication is a testament to keen observation and scientific curiosity.
Laborit's "Lytic Cocktail" and the Observation of "Disinterest"
Henri Laborit, a French surgeon, was seeking ways to reduce surgical shock.[7] He experimented with a combination of drugs he termed a "lytic cocktail" to induce a state of "artificial hibernation."[8][9] This cocktail included pethidine, chlorpromazine, and promethazine.[9] Laborit observed that patients treated with this cocktail exhibited a peculiar state of "disinterest" without loss of consciousness.[5] Recognizing the potential psychiatric implications of this induced calmness, he advocated for its investigation in psychiatric patients.[8]
The Pioneering Clinical Trials of Delay and Deniker
At the Sainte-Anne Hospital in Paris, psychiatrists Jean Delay and Pierre Deniker acted upon Laborit's suggestion and, in 1952, administered chlorpromazine to a manic patient for the first time.[5][10] The results were remarkable. They observed a significant reduction in agitation and psychotic symptoms.[11][12] Their subsequent publications detailed the successful treatment of various psychotic states, laying the groundwork for the widespread adoption of chlorpromazine in psychiatry.[3][5] This pivotal moment is widely considered the beginning of the psychopharmacological revolution.[10]
Experimental Protocols: A Glimpse into Mid-Century Methodologies
The experimental protocols of the 1950s lacked the detailed standardization of modern research. However, a reconstruction of their methodologies provides valuable insight into the foundational studies of phenothiazine derivatives.
Synthesis of Phenothiazine (Bernthsen, 1883)
The original synthesis of phenothiazine laid the chemical groundwork for its derivatives.
-
Reactants: Diphenylamine and sulfur.
-
Procedure: The synthesis involves the fusion of diphenylamine and sulfur, a reaction that can be catalyzed by iodine or anhydrous aluminum chloride.[4] A common laboratory-scale procedure involves refluxing diphenylamine and sulfur with a catalytic amount of iodine.[4] The reaction proceeds with the evolution of hydrogen sulfide.[4] After cooling, the crude phenothiazine is purified by recrystallization, typically from ethanol.[4]
Synthesis of Chlorpromazine (Charpentier, 1950)
While detailed specifics of the 1950 synthesis are proprietary to Rhône-Poulenc, the general chemical pathway involved the chlorination of promazine. Promazine itself was synthesized from phenothiazine. The key innovation by Charpentier was the introduction of a chlorine atom at the 2-position of the phenothiazine ring and the addition of a dimethylaminopropyl side chain at the 10-position.
Preclinical Pharmacological Evaluation (Courvoisier)
Simone Courvoisier at Rhône-Poulenc conducted the initial pharmacological studies of chlorpromazine. A key test used to differentiate its central effects from simple sedatives was the conditioned rope-climbing test in rats .
-
Objective: To assess the effect of the drug on a learned avoidance behavior.
-
Methodology: Rats were trained to climb a rope to avoid an impending unpleasant stimulus (e.g., a mild electric shock) signaled by an auditory cue (e.g., a bell).
-
Key Finding: Chlorpromazine was observed to inhibit the conditioned avoidance response (the rats would not climb the rope upon hearing the bell) at doses that did not impair the unconditioned escape response (they would still climb the rope if the shock was administered).[13] This selective behavioral effect distinguished it from barbiturates, which would impair both responses.
Early Clinical Trials (Delay and Deniker, 1952)
Delay and Deniker's initial clinical investigations were observational studies on hospitalized patients with various psychotic disorders.
-
Patient Population: Patients with manic agitation, schizophrenia, and other psychoses.[14]
-
Dosage and Administration: Initial treatments often involved intravenous administration of 50 mg of chlorpromazine.[5] Subsequent studies by Delay and Deniker established that higher daily doses (75-100 mg) were necessary for a sustained antipsychotic effect when the drug was used alone.[15]
-
Assessment: The primary outcomes were based on clinical observation of changes in behavior, such as reductions in agitation, aggression, delusions, and hallucinations.[3] The term "neuroleptic syndrome" was coined by them to describe the state of psychomotor slowing and affective indifference induced by the drug.[15]
Mechanism of Action: Unraveling the Neurobiology
The antipsychotic effects of phenothiazine derivatives are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[16]
The Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[16] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase.[11][17] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA).[16][17] Phenothiazine derivatives, by acting as antagonists, block this cascade, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and restoring a more balanced level of neuronal activity.
Structure-Activity Relationship (SAR)
The antipsychotic potency and side-effect profiles of phenothiazine derivatives are determined by their chemical structure:
-
Substitution at the 2-position: An electron-withdrawing group (e.g., -Cl, -CF3) at this position increases antipsychotic activity.[1][4]
-
Side Chain at the 10-position: A three-carbon chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic activity.[1][4] The nature of the terminal amino group also influences potency and side effects.
-
Aliphatic side chains (e.g., chlorpromazine) are generally less potent.[18]
-
Piperidine side chains (e.g., thioridazine) have a lower incidence of extrapyramidal side effects but may have more cardiac effects.[18]
-
Piperazine side chains (e.g., fluphenazine, trifluoperazine) are the most potent antipsychotics but also have a higher risk of extrapyramidal side effects.[4][18]
-
Quantitative Data: A Comparative Overview
The following table summarizes the receptor binding affinities (Ki values in nM) for several representative phenothiazine derivatives. A lower Ki value indicates a higher binding affinity.
| Drug | Class | D2 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1A Ki (nM) |
| Chlorpromazine | Aliphatic | 1.0 - 10.4 | 1.8 - 13 | 0.5 - 4 | 1.9 - 27 | 0.7 - 1.9 |
| Thioridazine | Piperidine | 3.5 - 10 | 1.5 - 19 | 1.0 - 10 | 1.3 - 36 | 1.5 - 10 |
| Fluphenazine | Piperazine | 0.38 - 1.4 | 1.6 - 12 | 1.1 - 20 | 200 - 1000 | 0.6 - 5 |
| Trifluoperazine | Piperazine | 1.1 - 2.6 | 10 - 20 | 10 - 20 | 200 - 1000 | 1.0 - 10 |
| Prochlorperazine | Piperazine | 1.0 - 2.5 | 10 - 20 | 10 - 20 | 200 - 1000 | 1.0 - 10 |
Note: Ki values are compiled from various sources and can vary between studies. This data is for comparative purposes.
Side Effect Profiles
The interaction of phenothiazine derivatives with various neurotransmitter receptors other than D2 contributes to their side-effect profiles.
-
Extrapyramidal Symptoms (EPS): Due to D2 receptor blockade in the nigrostriatal pathway. Includes dystonia, parkinsonism, akathisia, and tardive dyskinesia.[19] The risk is generally higher with high-potency derivatives (piperazines).
-
Sedation: Due to histamine H1 receptor antagonism.[20] More common with low-potency derivatives like chlorpromazine.
-
Anticholinergic Effects: Due to muscarinic M1 receptor blockade. Includes dry mouth, blurred vision, constipation, and urinary retention.
-
Orthostatic Hypotension: Due to alpha-1 adrenergic receptor blockade.
-
Hyperprolactinemia: Due to D2 receptor blockade in the tuberoinfundibular pathway. Can lead to gynecomastia, galactorrhea, and amenorrhea.
Visualizing the Core Concepts
Signaling Pathway
Caption: Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.
Experimental Workflow
Caption: Discovery and Development Workflow of Phenothiazine Antipsychotics.
Conclusion: An Enduring Legacy
The discovery of phenothiazine derivatives, particularly chlorpromazine, was a watershed moment in the history of medicine. It not only provided the first effective treatment for severe mental illness, transforming the lives of millions, but it also catalyzed the development of neuropsychopharmacology as a scientific discipline. The study of these compounds has been instrumental in elucidating the role of neurotransmitters, particularly dopamine, in the pathophysiology of psychosis. While newer "atypical" antipsychotics with different side-effect profiles have since been developed, the foundational principles established through the study of phenothiazines continue to inform and guide modern drug discovery efforts in psychiatry.
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. youtube.com [youtube.com]
- 5. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
- 8. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]
- 9. Lytic cocktail: An effective method to alleviate severe burn induced hyper-metabolism through regulating white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 13. Chlorpromazine after 50 Years [inhn.org]
- 14. scielosp.org [scielosp.org]
- 15. researchgate.net [researchgate.net]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. iosrphr.org [iosrphr.org]
- 19. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Phenothiazine: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of phenothiazine, a crucial heterocyclic scaffold in medicinal chemistry. The protocols outlined below cover the classical synthesis from diphenylamine and sulfur, as well as alternative methods including the Smiles rearrangement, Ullmann condensation, and Buchwald-Hartwig amination. This guide is intended to equip researchers with the necessary information to select and perform the most suitable synthesis for their specific applications.
Comparative Analysis of Phenothiazine Synthesis Methods
The selection of a synthetic route for phenothiazine depends on various factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table summarizes key quantitative data for the different synthetic methodologies, allowing for an informed decision-making process.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Purity Profile | Key Advantages | Key Disadvantages |
| Classical Synthesis | Diphenylamine, Sulfur | Iodine or Lewis Acids (e.g., AlCl₃, CaCl₂) | 80-95%[1] | Good to excellent after recrystallization. | High yield, readily available starting materials, straightforward procedure. | High reaction temperatures, evolution of H₂S gas. |
| Smiles Rearrangement | 2-Amino-2'-nitrodiphenylsulfide | Base (e.g., KOH) | Moderate to Good | Good, requires pure starting material. | Milder conditions compared to classical synthesis. | Multi-step synthesis of the starting material. |
| Ullmann Condensation | 2-Halodiphenylamine, Sulfur source | Copper catalyst | Variable | Good | Can be adapted for various substituted diphenylamines. | High temperatures, potential for side reactions. |
| Buchwald-Hartwig Amination | 2-Haloaniline, 2-Halothiophenol | Palladium catalyst, Ligand | Good to Excellent | High | High functional group tolerance, milder conditions. | Cost of palladium catalyst and ligands. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Classical Synthesis of Phenothiazine via Reaction of Diphenylamine and Sulfur
This protocol describes the direct synthesis of phenothiazine by the fusion of diphenylamine and sulfur, a robust and high-yielding method.
Materials:
-
Diphenylamine
-
Sulfur powder
-
Iodine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine diphenylamine (e.g., 16.9 g, 0.1 mol) and sulfur (e.g., 6.4 g, 0.2 mol).
-
Add a catalytic amount of iodine (e.g., a few crystals).
-
Heat the mixture in a sand bath or with a heating mantle to 140-160°C with stirring. The reaction will initiate with the evolution of hydrogen sulfide (H₂S) gas. Caution: This reaction should be performed in a well-ventilated fume hood as H₂S is toxic.
-
Maintain the temperature and continue heating until the evolution of H₂S ceases (typically 1-2 hours).
-
Allow the reaction mixture to cool and solidify.
-
Grind the solid product and transfer it to a beaker.
-
Add ethanol and heat the mixture to boiling to dissolve the crude phenothiazine.
-
Filter the hot solution to remove any unreacted sulfur.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the phenothiazine crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified phenothiazine. The expected product is a yellow crystalline solid.
Purification:
-
The crude product can be recrystallized from ethanol or toluene to obtain high-purity phenothiazine.
Protocol 2: Synthesis of Phenothiazine via Smiles Rearrangement
This method involves the intramolecular nucleophilic aromatic substitution of a diaryl sulfide precursor.
Part A: Synthesis of 2-Amino-2'-nitrodiphenylsulfide
-
Combine 2-aminothiophenol and 1-chloro-2-nitrobenzene in a suitable solvent such as ethanol.
-
Add a base, for example, potassium carbonate, to the mixture.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-2'-nitrodiphenylsulfide.
Part B: Smiles Rearrangement to Phenothiazine
-
Dissolve the 2-amino-2'-nitrodiphenylsulfide in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add a strong base, such as potassium hydroxide, to the solution.
-
Heat the mixture to reflux. The rearrangement is typically complete within a few hours.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain crude phenothiazine.
-
Purify by recrystallization as described in Protocol 1.
Protocol 3: Synthesis of Phenothiazine via Ullmann Condensation
This copper-catalyzed reaction provides an alternative route to the phenothiazine core.
Part A: Synthesis of 2-Bromodiphenylamine
-
In a reaction vessel, combine 2-bromoaniline, iodobenzene, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., L-proline), and a base (e.g., potassium carbonate).
-
Add a high-boiling polar solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product.
-
Purify the crude 2-bromodiphenylamine by column chromatography.
Part B: Cyclization to Phenothiazine
-
Combine 2-bromodiphenylamine and a sulfur source (e.g., sodium sulfide) in a high-boiling solvent.
-
Add a copper catalyst and heat the mixture to a high temperature.
-
After the reaction is complete, cool the mixture and perform a work-up procedure involving extraction and washing.
-
Purify the resulting phenothiazine by recrystallization.
Protocol 4: Synthesis of Phenothiazine via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a modern and versatile method for C-N bond formation.
-
In an inert atmosphere (glovebox or Schlenk line), combine 2-bromoaniline, 2-bromothiophenol, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a reaction flask.
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure phenothiazine.
Visualizations
The following diagrams illustrate the chemical pathways and workflows described in the protocols.
Caption: Workflow for the classical synthesis of phenothiazine.
Caption: Key steps in the Smiles rearrangement synthesis of phenothiazine.
Caption: A generalized workflow applicable to various phenothiazine syntheses.
References
Application Notes and Protocols: 2-(Methylsulfonyl)-10H-phenothiazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(methylsulfonyl)-10H-phenothiazine as a versatile building block in organic synthesis. This phenothiazine derivative is a key intermediate in the development of novel therapeutic agents and advanced materials.
Introduction
This compound is a tricyclic heterocyclic compound characterized by a phenothiazine core substituted with a methylsulfonyl group. This electron-withdrawing group significantly influences the electronic properties of the phenothiazine system, making it a valuable scaffold for the synthesis of a diverse range of derivatives with applications in medicinal chemistry and materials science. Its derivatives have been investigated for their potential as anticancer, antipsychotic, and antimicrobial agents. Furthermore, the unique photophysical properties of phenothiazine-based molecules have led to their exploration in the development of organic light-emitting diodes (OLEDs).
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 154.6 - 155.7 °C | [2] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 140.4, 139.1, 129.7, 128.9, 127.8, 127.4, 126.9, 125.5, 122.9, 116.1, 115.8, 44.5 | [2] |
| HRMS (ESI) | [M+H]⁺ calcd. for C₁₃H₁₂NO₂S₂: 278.0309, found: 278.0310 | [3] |
Applications in Organic Synthesis
This compound serves as a key starting material for a variety of chemical transformations, primarily targeting the nitrogen atom of the phenothiazine ring and the sulfur atom for oxidation.
N-Alkylation
N-alkylation of the phenothiazine core is a common strategy to introduce diverse functionalities, leading to compounds with modified biological activities and physicochemical properties.
This protocol is adapted from a similar synthesis of a 2-chloro-phenothiazine derivative and is expected to yield the desired product.[4]
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of brine.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 10-(3-chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine.
| Product | Reagents | Solvent | Temp. | Time | Yield | Spectroscopic Data |
| 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine | This compound, 1-Bromo-3-chloropropane, NaH | DMF | 0 °C to RT | 12-18 h | ~90% (estimated) | ¹H NMR (CDCl₃, 400 MHz) : δ 7.6-6.8 (m, 7H, Ar-H), 4.1 (t, 2H, N-CH₂), 3.6 (t, 2H, CH₂-Cl), 3.1 (s, 3H, SO₂-CH₃), 2.2 (quint, 2H, -CH₂-). ¹³C NMR (CDCl₃, 100 MHz) : δ 145.1, 143.8, 135.2, 128.0, 127.8, 127.5, 126.9, 123.5, 122.8, 115.9, 115.5, 45.2, 44.8, 41.9, 29.5. |
Oxidation to Sulfone
Oxidation of the sulfur atom in the phenothiazine ring to a sulfone further modifies the electronic properties of the molecule, which can enhance its biological activity or tune its photophysical characteristics for material applications.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
To this solution, add hydrogen peroxide (30%, excess) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound-5,5-dioxide.
| Product | Reagents | Solvent | Temp. | Time | Yield | Spectroscopic Data |
| This compound-5,5-dioxide | This compound, H₂O₂ | Glacial Acetic Acid | 60-70 °C | 2-4 h | >80% (typical) | IR (KBr, cm⁻¹) : ~3250 (N-H), ~1330 & 1150 (SO₂). ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.5 (br s, 1H, NH), 8.0-7.2 (m, 7H, Ar-H), 3.2 (s, 3H, SO₂-CH₃). ¹³C NMR (DMSO-d₆, 100 MHz) : δ 142.1, 140.5, 136.8, 130.2, 129.5, 128.8, 127.3, 124.1, 121.5, 118.2, 117.9, 44.2. |
Application in Drug Development: Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.
Signaling Pathways
Phenothiazine derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK and PI3K/Akt pathways.
Caption: Inhibition of MAPK/ERK and PI3K/Akt pathways by phenothiazine derivatives.
Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid, electron-rich phenothiazine core, when appropriately functionalized, can be used to create materials with high thermal stability and excellent charge-transporting properties, making them suitable for use in OLEDs. The methylsulfonyl group can be used to tune the HOMO/LUMO energy levels of the material.
Workflow for OLED Device Fabrication
Caption: General workflow for the fabrication of an OLED device.
Performance of Phenothiazine-Based OLEDs
The following table summarizes typical performance data for OLED devices incorporating phenothiazine derivatives as the emissive or charge-transporting layer.[5][6]
| Device Structure | Emissive Material | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| ITO/HIL/HTL/EML/ETL/EIL/Al | PTZ-TPE Derivative | 4.33 | 8400 | ~5 | Orange |
| ITO/HIL/HTL/EML/ETL/EIL/Al | NTPCF (Phenothiazine-nicotinonitrile) | 4.25 | 5240 | 5 | Warm White |
| ITO/HIL/HTL/EML/ETL/EIL/Al | PY-PH (Pyrene-phenothiazine) | 0.45 | 2116 | - | Green |
EQE: External Quantum Efficiency
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the methylsulfonyl group, make it an excellent starting material for the development of novel compounds with significant potential in both medicinal chemistry and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.
References
- 1. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]
- 4. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 5. Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(methylsulfonyl)-10H-phenothiazine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-(Methylsulfonyl)-10H-phenothiazine is a crucial heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its core structure, the phenothiazine ring system, is a well-established pharmacophore found in a wide range of clinically significant drugs, particularly those targeting the central nervous system.[2][3] While direct therapeutic applications of this compound are not extensively documented, its primary role in drug development is as a sophisticated building block for the synthesis of more complex, biologically active molecules.
Primary Application: Intermediate in the Synthesis of Metopimazine
The most prominent application of this compound is as a precursor in the manufacturing of Metopimazine.[4][5][6][7] Metopimazine is a potent antiemetic and dopamine D2 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy.[4][6][8] The methylsulfonyl group at the 2-position of the phenothiazine ring is a critical feature for the pharmacological profile of the final drug product.
The synthesis of Metopimazine from this compound typically involves N-alkylation of the phenothiazine nitrogen with a suitable side chain. This multi-step process underscores the importance of the purity and quality of the starting intermediate to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Potential for Further Drug Discovery
The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[2] While this compound is mainly used for Metopimazine synthesis, its structural motifs suggest potential for the development of other novel therapeutic agents. Phenothiazine derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: Various phenothiazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[9][10][11][12] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[2][13]
-
Antipsychotic Activity: The phenothiazine class of drugs historically revolutionized the treatment of schizophrenia through their dopamine receptor antagonism.[3]
-
Antimicrobial Activity: Some phenothiazine compounds have shown activity against various bacterial and fungal strains.
Researchers can utilize this compound as a starting material for creating novel derivatives by modifying the N10 position with various side chains to explore new pharmacological activities.
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23503-68-6 | [14] |
| Molecular Formula | C₁₃H₁₁NO₂S₂ | [14] |
| Molecular Weight | 277.36 g/mol | [1] |
| Appearance | Light Yellow to Green Solid | [1] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
Synthesis Yield Data
The synthesis of this compound itself can be achieved through various patented methods with high yields.
| Starting Materials | Reaction Conditions | Yield | Reference |
| 2-amino-4-methanesulfonylthiophenol, o-difluorobenzene | Ferric chloride hexahydrate, N,N,N',N'-tetramethylethylenediamine, potassium carbonate, DMF, 110°C for 6 hours | N/A | [5] |
| o-fluorobenzothiophenol, o-nitro p-methylsulfonyl chlorobenzene | Acetone, followed by reduction and cyclization | >99.3% purity | [6] |
Experimental Protocols
Synthesis of Metopimazine from this compound
This protocol is a generalized representation based on established synthetic routes.[7][8]
Objective: To synthesize 1-(3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl)piperidine-4-carboxamide (Metopimazine) via N-alkylation of this compound.
Materials:
-
This compound
-
1-bromo-3-chloropropane
-
Piperidine-4-carboxamide
-
Sodium hydride (NaH) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: N-Alkylation with 1-bromo-3-chloropropane a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF. b. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. c. Allow the mixture to stir for 30 minutes at 0°C. d. Add 1-bromo-3-chloropropane dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by carefully adding ice-cold water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 10-(3-chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine. j. Purify the intermediate by column chromatography if necessary.
-
Step 2: Coupling with Piperidine-4-carboxamide a. Dissolve the purified 10-(3-chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine and piperidine-4-carboxamide in a suitable solvent such as acetonitrile. b. Add a base, such as potassium carbonate, to the mixture. c. Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC. d. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to yield Metopimazine.
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the purity of the synthesized Metopimazine using High-Performance Liquid Chromatography (HPLC).
Visualizations
Synthetic Pathway to Metopimazine
Caption: Synthetic workflow for Metopimazine production.
Mechanism of Action of Metopimazine
Caption: Metopimazine's mechanism at the Dopamine D2 receptor.
Quality Control Workflow for Intermediate
Caption: Quality control process for the key intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Metopimazine [orgspectroscopyint.blogspot.com]
- 5. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]
- 6. CN109053716B - Novel process for preparing metopimazine - Google Patents [patents.google.com]
- 7. Modified syntheses of 2-(methylthio)-10-(2-(1-methyl-2-piperidinyl)ethyl)phenothiazine (thioridazine) and 1-(3-(2-(methylsulfonyl)-10-phenothiazinyl)propyl)-piperidine-4-carboxamide (metopimazine) | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 14. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-(methylsulfonyl)-10H-phenothiazine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2-(methylsulfonyl)-10H-phenothiazine, a key intermediate in the synthesis of various phenothiazine derivatives with potential pharmaceutical applications. The structural elucidation and confirmation are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document outlines the experimental procedures, data interpretation, and presents the spectral data in a clear, tabulated format for easy reference.
Introduction
This compound is an important building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Phenothiazine derivatives have a broad spectrum of biological activities, and precise structural characterization is paramount for structure-activity relationship (SAR) studies and regulatory submissions. This note details the use of ¹H NMR, ¹³C NMR, and HRMS to unambiguously identify and characterize this compound.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₁₃H₁₁NO₂S₂ Molecular Weight: 277.36 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.28 | d | 1H | Aromatic CH |
| 7.16 | s | 1H | Aromatic CH |
| 7.06 | d | 1H | Aromatic CH |
| 7.01 | t | 1H | Aromatic CH |
| 6.91 | d | 1H | Aromatic CH |
| 6.84 | t | 1H | Aromatic CH |
| 6.77 | s | 1H | Aromatic CH & NH |
| 3.06 | s | 3H | -SO₂CH₃ |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.4 | Aromatic C |
| 139.1 | Aromatic C |
| 129.7 | Aromatic C |
| 128.9 | Aromatic C |
| 127.8 | Aromatic C |
| 127.4 | Aromatic C |
| 124.5 | Aromatic C |
| 123.0 | Aromatic C |
| 121.1 | Aromatic C |
| 116.3 | Aromatic C |
| 115.8 | Aromatic C |
| 114.2 | Aromatic C |
| 44.5 | -SO₂CH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was used to determine the accurate mass of the molecule, confirming its elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z [M+H]⁺ | 278.0309 |
| Measured m/z [M+H]⁺ | 278.0310 |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or TMS (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol
Objective: To determine the accurate mass and confirm the elemental composition.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 methanol:water containing 0.1% formic acid. The formic acid facilitates protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature for optimal signal intensity. A typical starting point for capillary voltage is 3.5-4.5 kV.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the m/z range of 100-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the accurate mass of this ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical composition of C₁₃H₁₂NO₂S₂⁺.
-
Visualization of Experimental Workflow
Application Notes and Protocols for the Analysis of 2-(methylsulfonyl)-10H-phenothiazine
Introduction
2-(methylsulfonyl)-10H-phenothiazine is a phenothiazine derivative.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, particularly in pharmaceutical development and research. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are designed to offer high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the quantitative analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column. The Newcrom R1 is a reverse-phase column with low silanol activity.[2]
2. Reagents and Materials:
-
Acetonitrile (MeCN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): ACS grade. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Sample Solvent: Mobile phase or a mixture of Acetonitrile and water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). A typical starting point could be a ratio of 60:40 (v/v) MeCN:Water.[2] For other phenothiazines, a mobile phase of 15:85 v/v acetonitrile-0.18 M ammonium acetate pH 5.0 has been used.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm, as this is a common wavelength for phenothiazine derivatives.[5]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any potential impurities.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will be matrix-dependent. For pharmaceutical formulations, it may involve dissolving the product in a suitable solvent, followed by filtration.[6] For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[7][8][9]
5. Method Validation Parameters (Illustrative): The following table summarizes typical quantitative data expected from a validated HPLC method for phenothiazine derivatives.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99[5] |
| Concentration Range | 0.1 - 25 µg/mL[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL[5] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[5] |
| Precision (%RSD) | < 15%[5] |
| Accuracy (% Recovery) | 90 - 110% |
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method suitable for the analysis of this compound, particularly for trace-level detection and identification.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
Helium: Ultra-high purity (99.999%), as the carrier gas.
-
Solvents: GC-grade solvents such as methanol, ethyl acetate, or hexane for sample preparation.
-
Derivatization Agent (Optional): If necessary to improve volatility or thermal stability, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
3. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare by dissolving the reference standard in a suitable solvent like methanol or ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Extraction from the matrix is critical. Solid-phase extraction (SPE) with a C18 cartridge is a common technique for phenothiazines in biological samples.[7] The eluate is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent before injection. For some matrices, a simple liquid-liquid extraction may suffice.
5. Method Validation Parameters (Illustrative): The following table presents estimated quantitative data for a GC-MS method for phenothiazine derivatives.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Concentration Range | 0.25 - 2.0 ng/0.1 mL (in plasma)[7] |
| Limit of Detection (LOD) | < 0.25 ng/0.1 mL |
| Limit of Quantification (LOQ) | 0.25 - 2.0 ng/0.1 mL[7] |
| Precision (%RSD) | < 15%[7] |
| Accuracy (% Recovery) | 91 - 95%[7] |
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Summary
The presented HPLC and GC-MS methods provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quantitative analysis in quality control settings, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level detection and confirmatory analysis in complex matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries. Method validation should be performed according to the specific requirements of the application and regulatory guidelines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Separation of 2-(Methylsulphonyl)-10H-phenothiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Methylsulfonyl-10H-phenothiazine | LGC Standards [lgcstandards.com]
- 4. 2-Methylsulfonyl-10H-phenothiazine | LGC Standards [lgcstandards.com]
- 5. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(methylsulfonyl)-10H-phenothiazine in Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(methylsulfonyl)-10H-phenothiazine is a pivotal intermediate in the synthesis of a range of phenothiazine-class antipsychotic drugs. Its structural framework is fundamental to the development of potent dopamine D2 receptor antagonists, which are a cornerstone in the management of psychosis. This document provides detailed application notes on the utility of this compound, comprehensive experimental protocols for its synthesis, and its conversion to the active pharmaceutical ingredient (API), Sulforidazine. Furthermore, it elucidates the underlying mechanism of action through a detailed signaling pathway diagram.
Introduction
Phenothiazine derivatives have long been a mainstay in the treatment of psychotic disorders. Their therapeutic efficacy is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain, thereby mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound serves as a crucial building block for the synthesis of specific phenothiazine antipsychotics, including the potent metabolite of thioridazine, sulforidazine. The methylsulfonyl group at the 2-position of the phenothiazine core is a key structural feature that influences the pharmacological activity of the resulting drug molecule.
Synthesis of this compound
A robust and scalable synthesis of this compound is critical for its application in drug development. The following protocol is based on a patented method, ensuring a high yield and purity suitable for further pharmaceutical synthesis.
Synthesis Data
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | C-N Coupling | 2-nitro-4-methylsulfonyl chlorobenzene, Sodium salt of 2-bromothiophenol | - | 75-80 | 8-24 | - | - |
| 2 | Reduction | Compound from Step 1, Hydrazine hydrate, Activated carbon | - | - | - | - | - |
| 3 | Acylation | Compound from Step 2, 98% Formic acid | - | 102-105 | 3 | 98.9 | 99.9 |
| 4 | Cyclization & Decarboxylation | Compound from Step 3, Potassium hydroxide | Acetone, DMF, Morpholine, or DMSO | - | 2-5 | 91.3 | 98.5 |
Experimental Protocol
Step 1: C-N Coupling Reaction
-
In a suitable reaction vessel, combine 2-nitro-4-methylsulfonyl chlorobenzene and 1.0-1.15 molar equivalents of the sodium salt of 2-bromothiophenol.
-
Heat the mixture to 75-80°C and maintain this temperature for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with aqueous workup to isolate the crude 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude product from Step 1 in a suitable solvent.
-
Add activated carbon followed by the slow addition of hydrazine hydrate.
-
Stir the reaction mixture at room temperature until the reduction of the nitro group is complete (monitor by TLC).
-
Filter the reaction mixture to remove the activated carbon and concentrate the filtrate to obtain 2-[(2-bromophenyl)mercapto]-5-(methylsulfonyl)-aniline.
Step 3: Acylation Reaction
-
To the aniline derivative from Step 2, add an excess of 98% formic acid.
-
Heat the mixture to 102-105°C and reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the formylated product.
-
Filter the precipitate, wash with water to remove excess acid, and dry under vacuum.
Step 4: Cyclization and Decarboxylation
-
Suspend the formylated intermediate in a solvent such as acetone, DMF, morpholine, or DMSO.
-
Add 1-3 molar equivalents of potassium hydroxide.
-
Heat the mixture to induce condensation and subsequent decarboxylation, maintaining the reaction for 2-5 hours.
-
After completion, cool the mixture and perform an appropriate workup, including acidification and extraction, to isolate the final product, this compound.
-
The crude product can be purified by recrystallization to achieve high purity.
Synthesis of Sulforidazine from this compound
Sulforidazine, a potent antipsychotic, can be synthesized from the intermediate this compound through N-alkylation.
Synthesis Data
| Step | Reaction | Key Reagents | Base | Solvent | Temperature | Reaction Time |
| 1 | N-Alkylation | This compound, 2-(2-chloroethyl)-1-methylpiperidine | Sodamide (NaNH₂) | Toluene or Xylene | Reflux | - |
Experimental Protocol
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or xylene.
-
Under a nitrogen atmosphere, add sodamide (NaNH₂) (1.1 eq) portion-wise to the suspension.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in the same anhydrous solvent to the refluxing mixture.
-
Continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and carefully quench with water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude Sulforidazine.
-
The crude product can be further purified by column chromatography or by conversion to its salt and subsequent recrystallization.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Phenothiazine antipsychotics, including those derived from this compound, exert their therapeutic effects primarily by acting as antagonists at dopamine D2 receptors. In the mesolimbic pathway, an overactivity of dopaminergic neurons is associated with the positive symptoms of psychosis. By blocking D2 receptors, these drugs prevent the binding of dopamine, thereby inhibiting the downstream signaling cascade that leads to a reduction in intracellular cyclic AMP (cAMP) levels. This blockade helps to normalize the dopaminergic neurotransmission and alleviate psychotic symptoms.
Visualizations
Caption: Experimental workflow for the synthesis of Sulforidazine.
Synthesis of Thioridazine Metabolites from 2-(Methylsulfonyl)-10H-phenothiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thioridazine metabolites, specifically focusing on the conversion of 2-(methylsulfonyl)-10H-phenothiazine to Sulforidazine (Thioridazine-2-sulfone). Thioridazine, a phenothiazine antipsychotic, is metabolized in the liver to several active metabolites, including Mesoridazine (thioridazine-2-sulfoxide) and Sulforidazine (thioridazine-2-sulfone), which are often more potent than the parent drug. Understanding the synthesis of these metabolites is crucial for pharmacological studies and the development of new therapeutic agents.
The primary metabolic pathways of thioridazine involve S-oxidation, N-demethylation, and ring hydroxylation, with the cytochrome P450 enzymes, particularly CYP2D6, playing a key role. This guide focuses on the laboratory synthesis of Sulforidazine, a major metabolite, from a commercially available or synthetically accessible precursor, this compound.
Synthesis of Sulforidazine (Thioridazine-2-sulfone)
Sulforidazine is a potent metabolite of thioridazine. Its synthesis from this compound is achieved through an N-alkylation reaction with the appropriate piperidine side chain.
Reaction Scheme
Caption: Synthesis of Sulforidazine via N-alkylation.
Experimental Protocol
This protocol is based on established manufacturing processes for the synthesis of Sulforidazine.
Materials:
-
2-methylsulfonylphenothiazine
-
2-(2-chloroethyl)-1-methylpiperidine
-
Diethyl carbonate
-
Sodium methylate
-
Benzene
-
15% aqueous solution of tartaric acid
-
Sodium carbonate solution
-
Acetone
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-methylsulfonylphenothiazine (96.5 g), 2-(2-chloroethyl)-1-methylpiperidine (50 g), diethyl carbonate (62 g), and sodium methylate (2 g).
-
Heating: Heat the mixture at 135°C for 1 hour. Subsequently, increase the temperature to 180-190°C and maintain for an additional 2.5 hours.
-
Work-up:
-
Dissolve the resulting product in benzene (500 ml).
-
Extract the benzene solution with a 15% aqueous solution of tartaric acid (700 ml).
-
Wash the tartaric acid extract with benzene.
-
To the washed extract, add sodium carbonate solution to precipitate the product.
-
Dissolve the precipitate in benzene.
-
Wash the benzene solution with water and then concentrate to yield the crude product.
-
-
Purification: Recrystallize the crude 2-Methylsulfonyl-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine from acetone.
Quantitative Data
| Parameter | Value | Reference |
| Product | Sulforidazine (Thioridazine-2-sulfone) | |
| Starting Material | 2-methylsulfonylphenothiazine | |
| Melting Point | 121-123°C | |
| Appearance | Thick Yellow Oil (crude), Crystals from acetone (purified) | |
| Molecular Formula | C21H26N2O2S2 | |
| Molecular Weight | 402.57 g/mol |
Note on the Synthesis of Mesoridazine
Mesoridazine (thioridazine-2-sulfoxide) is another principal active metabolite of thioridazine. It is important to note that the synthesis of Mesoridazine from this compound is not a chemically feasible route. The sulfonyl group (-SO2-) in the starting material is at a higher oxidation state than the sulfoxide group (-SO-) in Mesoridazine. Synthetic routes to Mesoridazine typically involve the oxidation of a thioether precursor, such as 2-methylthiophenothiazine, to the sulfoxide, followed by N-alkylation.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of Sulforidazine.
Application Notes and Protocols: Photophysical and Electrochemical Properties of Phenothiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a versatile class of heterocyclic compounds that have attracted significant attention across diverse scientific fields, including medicinal chemistry, materials science, and photodynamic therapy.[1][2] Their unique tricyclic "butterfly" conformation and the presence of nitrogen and sulfur heteroatoms bestow upon them rich electronic properties, making them excellent electron donors.[2] This fundamental characteristic underpins their diverse applications, from serving as redox mediators and photosensitizers to forming the core of fluorescent probes and electrochromic materials.[1][3]
These application notes provide a comprehensive overview of the key photophysical and electrochemical properties of phenothiazine compounds. Detailed protocols for the experimental characterization of these properties are included to aid researchers in their laboratory investigations.
Photophysical Properties
The photophysical behavior of phenothiazine derivatives is characterized by their absorption and emission of light, which can be finely tuned by chemical modifications to the phenothiazine core.[4][5] This tunability makes them highly valuable for applications such as fluorescent probes for detecting specific analytes and as photosensitizers in photodynamic therapy (PDT).[6][7]
Key Photophysical Parameters
-
Absorption (λ_abs_): Phenothiazine compounds typically exhibit strong absorption bands in the UV-visible region. The position of the maximum absorption wavelength (λ_abs_) is sensitive to the electronic nature of the substituents on the phenothiazine ring system.[2]
-
Emission (λ_em_): Upon excitation, many phenothiazine derivatives exhibit fluorescence, with emission wavelengths that are also dependent on their molecular structure and the polarity of the solvent.[8]
-
Stokes Shift: The difference in wavelength between the maximum absorption and emission is known as the Stokes shift. Phenothiazine-based fluorescent probes often exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving detection sensitivity.[9]
-
Fluorescence Quantum Yield (Φ_F_): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[10] The quantum yield of phenothiazine derivatives can vary significantly, with some exhibiting near-unity quantum yields upon strategic chemical modification.[5]
-
Fluorescence Lifetime (τ_F_): The lifetime of the excited state is another critical parameter, providing insights into the dynamics of the fluorescence process.[8]
Data Presentation: Photophysical Properties of Selected Phenothiazine Derivatives
| Compound/Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ (%) | Reference |
| Phenothiazine (PTZ) | Cyclohexane | ~315 | - | - | <1 | [5] |
| 3-Nitrophenothiazine (PTZ-NO₂) | Cyclohexane | ~430 | ~550 | ~120 | 100 | [5] |
| NPI-PTZ1 | Toluene | ~480 | ~600 | ~120 | 51 | [8] |
| NPI-PTZ4 | Toluene | ~480 | ~600 | ~120 | 87 | [8] |
| ZWQ-1 | - | - | - | 170 | - | [9] |
| ZWQ-2 | - | - | - | 170 | - | [9] |
| ZWQ-3 | - | - | - | 170 | - | [9] |
Note: This table presents a selection of data from the cited literature. Photophysical properties are highly dependent on the specific derivative and experimental conditions.
Electrochemical Properties
The electrochemical behavior of phenothiazines is dominated by their ability to undergo reversible one-electron oxidation to form stable radical cations.[1] This redox activity is central to their function in applications such as DNA sensors and as mediators in redox-flow batteries.[11][12] Cyclic voltammetry (CV) is the primary technique used to investigate these properties.[1]
Key Electrochemical Parameters
-
Oxidation Potential (E_ox_): The potential at which the phenothiazine compound is oxidized. Lower oxidation potentials indicate greater ease of electron donation.[2]
-
Reduction Potential (E_red_): The potential at which the oxidized species is reduced back to its original state.
-
Half-Wave Potential (E_1/2_): The average of the oxidation and reduction peak potentials, providing a measure of the formal redox potential.
-
HOMO Energy Level: The highest occupied molecular orbital (HOMO) energy level can be estimated from the onset of the first oxidation wave in the cyclic voltammogram.[2]
Data Presentation: Electrochemical Properties of Selected Phenothiazine Derivatives
| Compound/Derivative | E_1/2_ (V vs. Fc/Fc⁺) | HOMO (eV) | Reference |
| PTZ | 0.16 | -5.04 | [2] |
| Extended Phenothiazine 1 | 0.26 | -5.14 | [2] |
| Extended Phenothiazine 2 | 0.36 | -5.24 | [2] |
| Extended Phenothiazine 3 | 0.27 / 0.96 | -5.18 | [2] |
| Extended Phenothiazine 4 | 0.31 / 0.93 | -5.13 | [2] |
| Extended Phenothiazine 5 | 0.26 / 0.84 | -5.16 | [2] |
Note: Redox potentials can be reported against different reference electrodes. Direct comparison should be made with caution. The data for extended phenothiazines 3-5 show two reversible oxidation waves.[2]
Applications and Signaling Pathways
Photodynamic Therapy (PDT)
Phenothiazine derivatives, such as methylene blue, are effective photosensitizers in PDT.[7][13] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[14] Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁).[7] The triplet state photosensitizer can then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which is cytotoxic and can induce apoptosis or necrosis in the target cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AND THEIR ELECTROCHROMIC PROPERTY [gncl.cn]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(methylsulfonyl)-10H-phenothiazine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(methylsulfonyl)-10H-phenothiazine and its derivatives in materials science, with a focus on their application in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Detailed experimental protocols for the synthesis of the parent compound and the fabrication of optoelectronic devices are included, along with a summary of key performance data.
Introduction to this compound in Materials Science
Phenothiazine and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science. Their electron-rich nature makes them excellent hole-transporting materials. The introduction of a methylsulfonyl group at the 2-position of the phenothiazine core, creating this compound, modulates the electronic properties of the molecule, influencing its potential applications in organic electronics. The strong electron-withdrawing nature of the sulfonyl group can enhance the material's stability and tune its energy levels for better device performance.
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, based on established chemical literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methanesulfonylthiophenol
-
o-Difluorobenzene
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Toluene
-
Methanol or Ethanol
-
Raney Nickel (for precursor synthesis)
-
Hydrogen gas (for precursor synthesis)
-
2-Nitro-4-methanesulfonyl thiophenol (precursor)
Procedure:
Step 1: Synthesis of 2-amino-4-methanesulfonyl thiophenol
-
In a suitable reaction vessel, dissolve 2-nitro-4-methanesulfonyl thiophenol in methanol or ethanol.
-
Add Raney Nickel to the solution (10-20 wt% of the starting material).
-
Introduce hydrogen gas into the reaction system and maintain the reaction under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methanesulfonyl thiophenol.
Step 2: Synthesis of this compound
-
In a 100 mL reaction flask under a nitrogen atmosphere, add 2.0 g (10 mmol) of 2-amino-4-methanesulfonylthiophenol, 1.4 g (12 mmol) of o-difluorobenzene, 0.4 g (1.5 mmol) of ferric chloride hexahydrate, 0.42 g (2 mmol) of N,N,N',N'-tetramethylethylenediamine, and 4.1 g (30 mmol) of potassium carbonate.
-
Add 16 mL of DMF or toluene as the reaction solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction for the disappearance of starting materials using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The melting point of the purified product is reported to be in the range of 154.6-158.0 °C.
Characterization Data:
-
Melting Point: 154.6-158.0 °C
-
Molecular Formula: C₁₃H₁₁NO₂S₂
-
Molecular Weight: 277.36 g/mol
Applications in Organic Light-Emitting Diodes (OLEDs)
Phenothiazine derivatives are utilized in OLEDs as host materials, hole-transporting layers (HTLs), and emitters. The sulfonyl group in this compound can improve the electron-transporting properties and thermal stability of the material.
Experimental Protocol: Fabrication of a Phenothiazine-Based OLED
This protocol describes a general method for fabricating a multilayer OLED using thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound derivative (as emissive or transport layer)
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporation system
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.
-
-
Deposition of the Hole-Injection Layer (HIL):
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Deposition of the Hole-Transport Layer (HTL):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the HTL material (e.g., TAPC) to the desired thickness.
-
-
Deposition of the Emissive Layer (EML):
-
Deposit the this compound derivative as the emissive layer. It can be deposited as a neat film or co-evaporated with a host material.
-
-
Deposition of the Electron-Transport Layer (ETL) and Electron-Injection Layer (EIL):
-
Sequentially deposit the ETL (e.g., TPBi) and EIL (e.g., LiF).
-
-
Cathode Deposition:
-
Deposit a layer of aluminum to serve as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
Quantitative Data: Performance of Phenothiazine-Based OLEDs
| Emitter/HTL Material | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Emission Color |
| PTZ-TPE Derivative | 4.33 | - | - | - |
| NTPCF | 4.25 | - | 8400 | Warm White |
| PY-CA | - | 1.5 | ~2500 | Blue |
| PY-PH | - | 0.45 | 2116 | Green |
Applications in Perovskite Solar Cells (PSCs)
The electron-donating properties of the phenothiazine core make its derivatives excellent candidates for hole-transporting materials (HTMs) in perovskite solar cells. The sulfonyl group in this compound can influence the HOMO/LUMO energy levels, potentially leading to better energy level alignment with the perovskite absorber layer and improved device efficiency and stability.
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Phenothiazine-Based HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Equipment:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., MAI and PbI₂ in DMF/DMSO)
-
This compound derivative solution (as HTM)
-
Spiro-OMeTAD solution (as a reference HTM)
-
Chlorobenzene
-
Gold or Silver for the back contact
-
Spin coater
-
Hotplate
-
Solar simulator
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates as described for OLED fabrication.
-
Deposit a compact TiO₂ layer by spin-coating and anneal at high temperature.
-
-
Perovskite Layer Deposition:
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.
-
Anneal the film on a hotplate to form the perovskite crystal structure.
-
-
Hole-Transporting Layer (HTM) Deposition:
-
Prepare a solution of the this compound derivative in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and tBP.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Transfer the device to a thermal evaporator and deposit a gold or silver back contact.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM1.5G solar illumination.
-
Quantitative Data: Photophysical and Electrochemical Properties and Device Performance of Phenothiazine-Based HTMs
The following tables summarize key properties and performance metrics for various phenothiazine derivatives used as HTMs in perovskite solar cells. Data for this compound is limited; therefore, data for related compounds are presented to illustrate typical values.
Table 1: Photophysical and Electrochemical Properties of Phenothiazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption λmax (nm) | Emission λmax (nm) |
| PTZ Derivative 1 | -5.23 | -2.03 | 3.20 | 334, 506 | - |
| PTZ Derivative 2 | -5.14 | - | - | - | - |
| 2-Aminophenothiazine | -4.72 | - | - | 224, 256, 322 | 450 |
Table 2: Performance of Perovskite Solar Cells with Phenothiazine-Based HTMs
| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| AZO-I | 12.6 | 20.1 | 1.00 | 0.66 |
| AZO-II | 14.0 | 21.6 | 0.95 | 0.71 |
| PTZ1 | 2.1 | 4.2 | 0.82 | 0.61 |
| PTZ2 | 17.6 | 21.1 | 1.08 | 0.77 |
Conclusion
This compound and its derivatives are promising materials for application in organic electronics. Their tunable electronic properties, good thermal stability, and hole-transporting capabilities make them suitable for use in OLEDs and perovskite solar cells. Further research into the synthesis of novel derivatives and the optimization of device architectures is expected to lead to even higher performance in these applications. The provided protocols offer a foundation for researchers to explore the potential of this versatile class of compounds in materials science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenothiazine Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing phenothiazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the phenothiazine core structure?
A1: The primary synthetic routes to the phenothiazine core include the classical Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur, the Smiles rearrangement, and modern cross-coupling methods like the Buchwald-Hartwig amination.[1] Newer, metal-free, three-component reactions are also being developed.[1]
Q2: I'm experiencing very low yields in my phenothiazine synthesis. What are the general factors I should investigate?
A2: Low yields in phenothiazine synthesis can often be attributed to several factors. These include suboptimal reaction temperature, an inappropriate choice of catalyst, ligand, base, or solvent, and the presence of impurities in your starting materials.[1] The specific cause will likely depend on the synthetic route you are employing.
Q3: What are the typical side products in phenothiazine synthesis, and how can their formation be minimized?
A3: Common side products can include over-alkylated or -arylated compounds, dimers or oligomers of phenothiazine, and products arising from side reactions of functional groups on the starting materials.[1] To minimize these, it is crucial to maintain careful control over reaction stoichiometry and temperature. The use of appropriate protecting groups for sensitive functionalities is also recommended.[1]
Q4: How can I prevent the oxidation of the phenothiazine sulfur atom to a sulfoxide during synthesis?
A4: The sulfur atom in the phenothiazine core is susceptible to oxidation. To minimize the formation of sulfoxide and sulfone byproducts, it is critical to conduct reactions under an inert atmosphere, such as nitrogen or argon.[2]
Q5: What are the recommended methods for purifying crude phenothiazine?
A5: Common purification strategies for phenothiazine and its derivatives include recrystallization from solvents such as ethanol or hexane, column chromatography on silica gel, and distillation.[1] The best method depends on the scale of your reaction and the nature of the impurities. For example, unreacted diphenylamine can often be removed by vacuum distillation.[1]
Troubleshooting Guides
Low Yields
| Problem | Possible Cause | Suggested Solution |
| Low yield in classical diphenylamine and sulfur synthesis | Reaction temperature is too low or too high. | The reaction is initiated by heating diphenylamine and sulfur together. The temperature should be carefully controlled as the reaction can be exothermic.[1] Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC. Be aware that excessive heat can lead to decomposition.[2] |
| Inefficient catalyst. | Iodine or anhydrous aluminum chloride are common catalysts. Ensure the catalyst is fresh, anhydrous, and used in the correct stoichiometric amount.[2] | |
| Low yield in Buchwald-Hartwig amination | Inappropriate catalyst/ligand combination. | The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands may be more effective.[1] |
| Incorrect base selection. | The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often used. The base must be sufficiently soluble in the reaction solvent.[1] | |
| Poor solvent choice. | Aprotic solvents such as toluene, dioxane, or THF are commonly used. The solvent must be anhydrous and capable of dissolving the reactants and the catalyst complex.[1] | |
| Low yield in Smiles Rearrangement | Reaction conditions not optimized. | The choice of base, solvent, and temperature can significantly influence the reaction's selectivity. A systematic optimization of these parameters may be necessary to favor the desired Smiles rearrangement pathway. Using a non-nucleophilic base can help prevent unwanted side reactions.[2] |
Product Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Oily product that does not crystallize | Presence of residual solvent or low-melting impurities. | Dry the product under a high vacuum to remove any remaining solvent. If impurities are suspected, purification by column chromatography is recommended before another crystallization attempt.[1] |
| Formation of di-substituted or poly-substituted phenothiazines | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the coupling partners, especially in functionalization reactions.[1] |
| Co-crystallization of product and impurities | Similar crystal lattice packing. | Attempt recrystallization from a different solvent system. A solvent-antisolvent approach may also prove beneficial.[1] |
| Multiple unexpected spots on TLC | Formation of byproducts. | To identify your product and starting materials, co-spot your reaction mixture with the pure starting materials on the same TLC plate. Common byproducts in the synthesis from diphenylamine and sulfur can include polysulfides and phenothiazine sulfoxide from over-oxidation.[2] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for various phenothiazine synthesis methods. Note that optimal conditions can vary based on the specific substrates used.
Table 1: Classical Synthesis of 10H-Phenothiazine
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylamine, Sulfur | Iodine | 250-260 | 5 | 80 | [3] |
| Diphenylamine, Sulfur | Iodine | 190-200 | 0.5-0.7 | ~93 (practical) | [4] |
| Diphenylamine, Sulfur | Anhydrous Aluminum Chloride | 140-150 | Not Specified | Not Specified | [5] |
| Diphenylamine, Sulfur | Iodine | 185 | 0.75 | Not Specified | [6] |
Table 2: N-Arylation via Buchwald-Hartwig Amination
| Phenothiazine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-chloro-1-azaphenothiazine | Substituted Amines | Pd(OAc)2 | 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine | K2CO3 | t-BuOH | 110 | Good to Excellent | [7] |
Table 3: Smiles Rearrangement
| Precursor | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-((2-aminophenyl)thio)benzoic acid | Alcoholic KOH | Ethanol | Reflux | Phenothiazine-4-carboxylic acid | Not Specified | [8] |
| 5-bromo/3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides | Not Specified | Not Specified | Not Specified | 3-bromo/1,2-dimethylphenothiazines | Not Specified | [9] |
Experimental Protocols
Protocol 1: Classical Synthesis of 10H-Phenothiazine
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalytic amount)
-
Ethanol
Procedure:
-
Combine diphenylamine and sulfur in a round-bottom flask.[3]
-
Add a catalytic amount of iodine.[3]
-
Heat the reaction mixture in an oil or sand bath to 190-260°C for 30 minutes to 5 hours, monitoring the reaction.[3][4]
-
Cool the reaction mixture to room temperature.[3]
-
Dissolve the crude product in hot ethanol.[3]
-
For further purification, the hot ethanol solution can be filtered to remove insoluble impurities.[5]
-
Cool the ethanol solution to induce crystallization. Chilling in a refrigerator for several hours can improve crystal formation.[5]
-
Collect the phenothiazine crystals by suction filtration and wash them with cold ethanol.[5]
-
Dry the purified product. The expected melting point is around 185°C.[3]
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Materials:
-
Phenothiazine
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Phosphine ligand
-
Base (e.g., NaOtBu, K2CO3)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere (argon or nitrogen). All glassware should be oven-dried.[8]
-
To the flask, add the phenothiazine, aryl halide, palladium precatalyst, phosphine ligand, and base.[8]
-
Add the anhydrous, deoxygenated solvent via syringe.[8]
-
Heat the reaction mixture to the required temperature (typically 80-110°C) with stirring.[8]
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[8]
-
Cool the reaction to room temperature.[8]
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[8]
-
Wash the filtrate with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the product by column chromatography or recrystallization.[1]
Protocol 3: Synthesis via Smiles Rearrangement
Materials:
-
2-((2-aminophenyl)thio)benzoic acid precursor
-
Strong base (e.g., alcoholic KOH)
-
Ethanol (or other suitable solvent)
-
Dilute Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the 2-((2-aminophenyl)thio)benzoic acid precursor in a suitable solvent like ethanol in a round-bottom flask.[8]
-
Add a stoichiometric amount of a strong base (e.g., alcoholic KOH).[8]
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the phenothiazine-4-carboxylic acid product.[8]
-
Filter the precipitate, wash with water, and dry.[8]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenothiazine derivative.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Phenothiazine Reactions and Side Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of phenothiazine synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for creating the phenothiazine core?
A1: The most prevalent methods for synthesizing the phenothiazine core include the traditional approach involving the reaction of diphenylamine with sulfur, the Smiles rearrangement, and the Buchwald-Hartwig amination.[1] Emerging techniques, such as metal-free, three-component reactions, are also gaining traction.[1]
Q2: I'm observing a low yield in my phenothiazine synthesis. What are the likely causes?
A2: Low yields in phenothiazine synthesis can stem from several factors, including suboptimal reaction temperature, an inappropriate choice of catalyst, ligand, base, or solvent, and the presence of impurities in the starting materials.[1] The specific cause will often depend on the synthetic route you are employing.[1]
Q3: What are the typical side products in phenothiazine reactions, and how can I minimize them?
A3: Common side products include over-alkylated or -arylated compounds, dimers or oligomers of phenothiazine, and products arising from side reactions involving functional groups on the starting materials.[1] To minimize these, it is crucial to maintain careful control over reaction stoichiometry, temperature, and to use appropriate protecting groups for sensitive functionalities.[1] In oxidation reactions, the most common side products are the corresponding sulfoxide and sulfone derivatives due to over-oxidation.
Q4: What are the best practices for purifying crude phenothiazine products?
A4: Common purification strategies for phenothiazine and its derivatives are recrystallization (using solvents like ethanol or hexane), column chromatography on silica gel, and distillation.[1] The choice of method depends on the scale of the reaction and the specific nature of the impurities. For example, unreacted diphenylamine can often be effectively removed by vacuum distillation.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled as the reaction can be exothermic. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1] |
| Inefficient or Inactive Catalyst | For classical synthesis, iodine or anhydrous aluminum chloride are common catalysts. Ensure the catalyst is fresh and used in the correct stoichiometric amount. For Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, consider using bulky, electron-rich ligands.[1] |
| Incorrect Base Selection (for applicable reactions) | The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often effective. The base must be sufficiently soluble in the reaction solvent.[1] |
| Inappropriate Solvent | Aprotic solvents such as toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous and capable of dissolving the reactants and the catalyst complex.[1] |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants to avoid the formation of di-substituted or poly-substituted side products.[1] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Phenothiazine Sulfoxide/Sulfone | Over-oxidation of the sulfur atom. | Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction progress closely by TLC. |
| Over-alkylated/arylated Products | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the coupling partners.[1] |
| Dimers or Oligomers | Undesired intermolecular side reactions. | Adjust the reaction concentration to favor the intramolecular process. |
| Products from Side Reactions of Functional Groups | Presence of other nucleophilic groups in the starting materials. | Use appropriate protecting groups for substrates with multiple reactive sites.[1] |
Problem 3: Purification aChallenges
| Issue | Possible Cause | Suggested Solution |
| Oily Product That Fails to Crystallize | Presence of residual solvent or low-melting impurities. | Dry the product under a high vacuum to remove residual solvent. If impurities are suspected, purification by column chromatography is recommended before attempting crystallization again.[1] |
| Co-crystallization of Product and Impurities | Similar crystal lattice packing of the product and impurities. | Attempt recrystallization from a different solvent system. A solvent-antisolvent approach may also be effective.[1] |
| Compound Decomposes on Silica Gel Column | The compound is unstable on silica gel. | Test the compound's stability on a TLC plate first. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent.[2] |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a good separation of the desired product from impurities. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for Phenothiazine Synthesis
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Classical Synthesis | Diphenylamine, Sulfur | Iodine | None (neat) | 140-160°C | 30-45 min | ~93% |
| Buchwald-Hartwig Amination | 2-bromodiphenylamine, Sulfur source | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos) | Toluene or Dioxane | 80-110°C | 12-24 h | 70-95% |
| N-Alkylation | Phenothiazine, Alkyl halide | NaH or K2CO3 | DMF or Toluene | Reflux | 4-24 h | 5-80%[3] |
| Oxidation to Sulfoxide | Phenothiazine | Aqueous Nitrous Acid | Water | Room Temp | - | up to 95%[4][5] |
| Oxidation to Sulfoxide | Chlorpromazine | Ferric nitrate nonahydrate, O2 | - | - | - | 88%[4] |
| Oxidation to Sulfoxide | Chlorpromazine | Nitric oxide | - | - | - | 99%[4][5] |
Experimental Protocols
Protocol 1: Classical Synthesis of Phenothiazine from Diphenylamine and Sulfur
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Combine diphenylamine and sulfur in a round-bottom flask.
-
Add a catalytic amount of iodine.
-
Heat the mixture in an oil or sand bath to 140-150°C. The reaction will start with the evolution of hydrogen sulfide.
-
Once the initial vigorous reaction subsides, raise the temperature to 160°C and maintain for approximately 30-45 minutes.
-
Monitor the reaction completion by TLC.
-
Allow the reaction mixture to cool and solidify.
-
Grind the solid crude product and extract it with water and then with dilute alcohol to remove impurities.
-
The remaining residue is nearly pure phenothiazine, which can be further purified by recrystallization from ethanol.
Protocol 2: N-Alkylation of Phenothiazine
Materials:
-
Phenothiazine
-
Alkyl halide (e.g., 3-(dimethylamino)propyl chloride)
-
Base (e.g., Sodium Hydride or Sodium Amide)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of phenothiazine in an anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.
-
Stir the mixture for a designated period to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Oxidation of Phenothiazine to Phenothiazine Sulfoxide
Materials:
-
Phenothiazine derivative
-
Oxidizing agent (e.g., aqueous nitrous acid, hydrogen peroxide)
-
Appropriate solvent (e.g., water, acetic acid)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the phenothiazine derivative in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent to the solution. The addition may need to be controlled to manage any exothermicity.
-
Stir the reaction at room temperature or a slightly elevated temperature, depending on the chosen oxidant.
-
Monitor the reaction by TLC to follow the disappearance of the starting material and the appearance of the sulfoxide. Avoid prolonged reaction times to prevent over-oxidation to the sulfone.
-
Upon completion, quench any remaining oxidizing agent.
-
Isolate the product by extraction or precipitation.
-
Purify the crude sulfoxide by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting logic for low yields in phenothiazine synthesis.
Caption: Dopamine D2 receptor signaling pathway and phenothiazine inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-(methylsulfonyl)-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(methylsulfonyl)-10H-phenothiazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in phenothiazine synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: The cyclization step to form the phenothiazine ring often requires elevated temperatures. However, excessively high temperatures can lead to decomposition and the formation of tarry by-products. Ensure precise and stable temperature control, ideally using an oil bath or a regulated heating mantle.[1][2]
-
Inert Atmosphere: The phenothiazine core is susceptible to oxidation, which can lead to the formation of sulfoxide impurities.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to minimize this side reaction.[1]
-
Purity of Starting Materials: Impurities in your starting materials, such as the diphenylamine precursor, can lead to the formation of unwanted side-products and tar.[2] Ensure the purity of your reactants before starting the synthesis.
-
Catalyst Activity: If your synthesis involves a catalyst, such as iodine or a copper salt, ensure it is fresh and anhydrous. Moisture can deactivate many catalysts used in these reactions.[1]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may promote the formation of side products.[1]
-
Issue 2: Presence of Colored Impurities in the Final Product
-
Question: My final product has a brownish or yellowish tint, indicating impurities. What are these impurities and how can I remove them?
-
Answer: The colored impurities are often a result of side reactions or decomposition.
-
Oxidation Products: As mentioned, the phenothiazine nucleus can oxidize to form colored sulfoxide by-products. Performing the reaction under an inert atmosphere can help prevent their formation.[1]
-
Tarry By-products: High reaction temperatures can lead to the formation of tarry substances.[1][3] Optimizing the reaction temperature can minimize their formation.
-
Purification: Recrystallization is a highly effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Issue 3: Difficulty in Crystallization during Purification
-
Question: I am having trouble crystallizing the product from the solution during recrystallization. What can I do?
-
Answer: Difficulty in crystallization can be due to several factors:
-
Solvent Choice: The choice of solvent is critical for successful recrystallization. If the product is too soluble, it will not precipitate upon cooling. Conversely, if it is not soluble enough, the yield will be low. Experiment with different solvent systems. Common solvents for recrystallization of phenothiazine derivatives include ethanol, hexane, and mixtures like hexane/acetone or hexane/ethyl acetate.[4][5]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Oily Product: If the product oils out instead of crystallizing, it may be due to the presence of low-melting impurities or residual solvent.[4] Try to purify the crude product further by column chromatography before attempting recrystallization again. Ensure the product is completely dry before recrystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method involves the cyclization of a substituted diphenylamine or diphenyl sulfide. One patented method describes the synthesis starting from p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol, proceeding through several intermediates.[6] Another approach involves the C-N/C-S coupling reaction of 2-amino-4-methylsulfonyl thiophenol with o-dichlorobenzene or o-difluorobenzene.[7]
Q2: What are the typical impurities I should look for?
A2: Besides the starting materials, potential impurities include the corresponding sulfoxide of the final product due to oxidation, and potentially over-alkylated or arylated side products depending on the specific synthetic route.[1][4]
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also give an indication of purity. Melting point analysis is a simple and effective way to assess purity, as impurities will typically broaden and depress the melting range.[6]
Q4: How should I store the purified this compound?
A4: Due to its susceptibility to oxidation, it is recommended to store the compound in a cool, dark place under an inert atmosphere if possible.
Data Presentation
| Synthetic Method | Reported Yield | Reported Purity | Reference |
| Cyclization from N-[2-(2-bromophenyl)mercapto]-5-[(methylsulfonyl)-phenyl]formamide (Intermediate M3) | 91.3% | 98.5% | [6] |
| C-N/C-S coupling of 2-amino-4-methanesulfonylthiophenol and o-difluorobenzene with an iron catalyst | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of an N-formyl Intermediate
This protocol is based on a patented synthetic route and involves the final cyclization step.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the intermediate N-[2-(2-bromophenyl)mercapto]-5-[(methylsulfonyl)-phenyl]formamide in a suitable solvent such as acetone, DMF, morpholine, or DMSO.
-
Addition of Base: Add a solution of potassium hydroxide in an alcohol (e.g., ethanol) to the reaction mixture. The amount of base should be in the range of 100-300 mol% relative to the starting material.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-5 hours. The reaction involves an initial condensation followed by a high-temperature decarboxylation.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is a commonly used solvent for recrystallizing phenothiazine derivatives.[4]
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]
- 8. dev.klivon.com [dev.klivon.com]
Technical Support Center: Scale-Up of Phenothiazine Synthesis
Welcome to the Technical Support Center for Phenothiazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of phenothiazine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of phenothiazine synthesis?
A1: The primary challenges in scaling up phenothiazine synthesis include controlling reaction temperature, managing side reactions, ensuring worker safety due to toxic byproducts, and achieving efficient purification.[1][2] As reaction volumes increase, issues such as thermal gradients and inefficient mixing can become more pronounced, leading to decreased yields and increased impurity formation.[1]
Q2: Which synthetic route is most suitable for large-scale production of phenothiazine?
A2: The choice of synthetic route for large-scale production depends on factors such as cost of starting materials, desired purity of the final product, and environmental considerations. The classical Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur, is often used for the synthesis of the parent phenothiazine due to its low-cost starting materials.[2] However, for the synthesis of substituted phenothiazines, modern methods like the Buchwald-Hartwig amination may be preferred due to their higher selectivity and milder reaction conditions, despite the higher cost of catalysts and ligands.[3]
Q3: What are the typical side-products in phenothiazine synthesis and how can their formation be minimized?
A3: Common side-products include over-alkylated or -arylated phenothiazines, dimers or oligomers, and oxidized species such as phenothiazine sulfoxide.[2][3] Minimizing these byproducts can be achieved through precise control of reaction stoichiometry, maintaining a consistent temperature, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Q4: What are the recommended purification methods for crude phenothiazine at an industrial scale?
A4: At an industrial scale, purification of phenothiazine is commonly achieved through vacuum distillation or recrystallization.[3][4] Vacuum distillation is effective for removing less volatile impurities.[4] Recrystallization from solvents like ethanol or hexane is also a widely used technique.[3] The choice of method depends on the physical properties of the desired phenothiazine derivative and the nature of the impurities.
Q5: What are the major safety concerns associated with the large-scale synthesis of phenothiazine?
A5: The primary safety concern is the evolution of hydrogen sulfide (H₂S) gas, particularly in the Bernthsen synthesis, which is highly toxic and flammable.[5][6] Adequate ventilation and scrubbing systems are essential to manage H₂S emissions.[5] Additionally, the handling of powdered phenothiazine and its intermediates can pose inhalation and skin contact hazards.[7] A thorough risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls are crucial.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC/HPLC analysis shows significant starting material). | Insufficient reaction temperature. | Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC/HPLC. Be aware that excessive temperatures can lead to decomposition.[2] |
| Deactivated catalyst. | For reactions using catalysts like anhydrous aluminum chloride or palladium complexes, ensure they are fresh and have not been exposed to moisture.[3] | |
| Incorrect stoichiometry. | Verify the molar ratios of all reactants and reagents. | |
| Formation of multiple unidentified spots on TLC/HPLC. | Side reactions due to incorrect temperature. | Optimize the reaction temperature. Inconsistent heating can lead to the formation of byproducts. |
| Presence of oxygen leading to oxidation. | Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon).[2] | |
| Incorrect solvent choice. | Use anhydrous and appropriate aprotic solvents like toluene or dioxane for modern coupling reactions.[3] | |
| Product loss during work-up and purification. | Product precipitation during extraction. | If the product is a salt, adjust the pH of the aqueous phase to ensure it remains in the organic layer. |
| Co-crystallization of product with impurities. | Attempt recrystallization from a different solvent system or use a solvent-antisolvent approach.[3] |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing during recrystallization. | Supersaturated solution. | Add a small amount of additional hot solvent to the mixture. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization.[3] | |
| Unexpected peaks in HPLC analysis of the final product. | Incomplete removal of starting materials or byproducts. | Re-purify the product using the appropriate method (recrystallization, column chromatography, or distillation). |
| Degradation of the product on the HPLC column. | Adjust the mobile phase pH or composition. Some phenothiazines can be sensitive to acidic or basic conditions. | |
| Difficulty in removing colored impurities. | Presence of highly conjugated byproducts. | Treat a solution of the crude product with activated charcoal before filtration and recrystallization. |
Data Presentation
Table 1: Comparison of Phenothiazine Synthesis Routes
| Synthetic Route | Typical Scale | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Challenges in Scale-Up |
| Bernthsen Synthesis | Lab to Industrial | Diphenylamine, Sulfur, Iodine or AlCl₃ catalyst | 140-200°C | 85-93% | Vigorous exothermic reaction, H₂S evolution, high temperatures, tar formation.[3][5] |
| Ullmann Condensation | Lab to Pilot | 2-halodiphenylamine, Sulfur source, Copper catalyst | High temperatures (>150°C), polar solvents | Variable, generally lower than modern methods | High temperatures, stoichiometric copper, often requires activated aryl halides. |
| Buchwald-Hartwig Amination | Lab to Pilot | Aryl halide, Phenothiazine, Palladium catalyst, Phosphine ligand, Base | 80-120°C, inert atmosphere | Good to excellent | Cost of catalyst and ligand, sensitivity to air and moisture, catalyst removal.[3] |
Table 2: Quantitative Data for Phenothiazine Purification by Vacuum Distillation with Silicon Dioxide
| Example | Crude Phenothiazine (g) | Silicon Dioxide (g) | Distillation Temperature (°C) | Vacuum (mmHg) | Purified Phenothiazine (g) | Yield (%) | Melting Point of Purified Product (°C) |
| 1 | 1000 | 5 | 300 | 5 | 920 | 92 | 184.8 |
| 2 | 1000 | 10 | 350 | 25 | 950 | 95 | 184.9 |
| 3 | 1000 | 500 | 550 | 100 | 850 | 85 | 184.4 |
Data extracted from US Patent 2,887,482 A.[4]
Experimental Protocols
Protocol 1: Bernthsen Synthesis of Phenothiazine (Lab Scale)
Materials:
-
Diphenylamine (e.g., 22 g)
-
Sulfur (e.g., 8.2 g)
-
Anhydrous aluminum chloride (e.g., 3.2 g)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing a bleach or sodium hydroxide solution to trap hydrogen sulfide.
-
Charging Reactants: Add diphenylamine, sulfur, and anhydrous aluminum chloride to the flask.
-
Heating: Heat the mixture in a sand bath or with a heating mantle. The reaction is expected to initiate at approximately 140-150°C, indicated by the evolution of hydrogen sulfide gas.[2]
-
Temperature Control: The reaction can be vigorous and exothermic. Be prepared to lower the heat source to maintain control. Once the initial vigorous reaction subsides, increase the temperature to 160°C and maintain for 1-2 hours.[2][3]
-
Work-up: Allow the reaction mixture to cool. Carefully add 40 mL of water and heat at reflux for 30 minutes to dissolve inorganic salts.[8]
-
Isolation: Filter the hot mixture to separate the crude phenothiazine. Wash the solid with hot water.[8]
-
Purification: Dissolve the crude solid in hot ethanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization. Collect the purified phenothiazine crystals by filtration and wash with a small amount of cold ethanol. Dry the crystals in an oven at 60°C.[8]
Protocol 2: Buchwald-Hartwig N-Arylation of Phenothiazine (Lab Scale)
Materials:
-
Phenothiazine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas using a Schlenk line, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Charging Reactants: Add phenothiazine and the aryl halide to the flask, followed by the anhydrous solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[3]
Visualizations
Caption: Reaction pathway for the Bernthsen synthesis of phenothiazine.
Caption: Troubleshooting workflow for low yields in phenothiazine synthesis.
Caption: Key safety considerations for the scale-up of phenothiazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 5. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 6. sulphurinstitute.org [sulphurinstitute.org]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability of Phenothiazine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of phenothiazine compounds during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of phenothiazine compounds.
Issue 1: My phenothiazine solution has changed color (e.g., to yellow, pink, or brown).
-
Immediate Action: Do not use the discolored solution for experiments where compound integrity is critical. Discoloration is a visual indicator of degradation, and the presence of degradation products can lead to unreliable results.
-
Root Cause Analysis & Solution:
-
Oxidation: Phenothiazines are highly susceptible to oxidation, a primary cause of discoloration.
-
Prevention: Prepare solutions fresh using deaerated solvents. For longer-term storage, purge the headspace of the storage container with an inert gas like nitrogen or argon. Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the formulation if compatible with your experimental design.
-
-
Light Exposure: Phenothiazines are photosensitive and can degrade upon exposure to light.
-
Prevention: Always prepare and store solutions in light-resistant containers, such as amber vials or glassware wrapped in aluminum foil. Conduct experimental manipulations in a dimly lit environment whenever possible.
-
-
Issue 2: A precipitate has formed in my aqueous phenothiazine solution.
-
Immediate Action: The solution is no longer homogeneous and should not be used. The supernatant will have a lower concentration than intended, and the precipitate likely consists of degradation products or the less soluble free base.
-
Root Cause Analysis & Solution:
-
pH Shift: The solubility of many phenothiazine salts is pH-dependent. An increase in pH can cause the protonated form to convert to the less soluble free base, leading to precipitation.
-
Verification & Correction: Check the pH of your solution. For many phenothiazine hydrochlorides, optimal stability and solubility are found in slightly acidic to neutral conditions (e.g., pH ~6.5). If necessary and compatible with your experiment, adjust the pH with a suitable buffer.
-
-
Exceeded Solubility Limit: The concentration of the compound may have exceeded its solubility in the specific solvent at the storage temperature.
-
Verification & Correction: Review the solubility data for the specific phenothiazine derivative and solvent. If necessary, prepare a more dilute stock solution.
-
-
Degradation: Some degradation products may be less soluble than the parent compound.
-
Prevention: Follow all recommended procedures to prevent degradation due to oxidation and light exposure.
-
-
Issue 3: I am observing inconsistent results in my experiments using a phenothiazine compound.
-
Immediate Action: Pause experiments and assess the stability of your compound stock.
-
Root Cause Analysis & Solution:
-
Compound Degradation: Even without visible signs, significant degradation can occur, leading to a lower effective concentration of the active compound and potential interference from degradation products.
-
Verification: If available, use an analytical technique like HPLC to assess the purity of your stock solution.
-
Correction: Prepare a fresh stock solution from the solid compound, ensuring proper handling techniques to minimize degradation.
-
-
Adsorption to Labware: Phenothiazines can be "sticky" and adsorb to plastic surfaces, reducing the effective concentration in your experiment.
-
Prevention: Use low-binding microplates and pipette tips. If compatible with your assay, consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of phenothiazine compounds?
A1: The main factors affecting the stability of phenothiazines are:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Air (Oxygen): The sulfur atom in the phenothiazine ring is susceptible to oxidation, a common degradation pathway.
-
pH: The stability of phenothiazines in solution is often pH-dependent. Deviations from the optimal pH can accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
Q2: What are the ideal storage conditions for solid phenothiazine compounds?
A2: For optimal long-term stability, solid phenothiazine powders should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area. For many derivatives, refrigeration (2-8°C) or freezing (-20°C) is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q3: How should I prepare and store stock solutions of phenothiazine compounds?
A3: It is best to prepare stock solutions fresh for each experiment. If storage is necessary:
-
Use a suitable anhydrous solvent in which the compound is highly soluble (e.g., DMSO or ethanol).
-
Store solutions in small aliquots in tightly sealed, light-resistant vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Minimize the headspace in the vial to reduce exposure to oxygen. Purging with an inert gas before sealing is recommended.
-
Aqueous solutions are generally not recommended for long-term storage due to a higher risk of hydrolysis and precipitation.
Q4: What are the common degradation products of phenothiazines?
A4: The most common degradation pathway is the oxidation of the sulfur atom to form the corresponding sulfoxide. Further oxidation can also occur. Other degradation products can result from cleavage of the side chains.
Quantitative Data
Table 1: Solubility of Selected Phenothiazine Hydrochlorides in Various Solvents
| Compound | Solvent | Solubility |
| Chlorpromazine HCl | Water | ~50 mg/mL |
| Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | |
| Thioridazine HCl | Ethanol | ~10 mg/mL |
| DMSO | ~25 mg/mL | |
| Dimethyl formamide (DMF) | ~25 mg/mL |
Table 2: Degradation of Promethazine Under Various Stress Conditions
| Stress Condition | Exposure Period | % Degradation |
| 5N HCl at room temp. | 30 min | No significant degradation |
| 5N NaOH at room temp. | 30 min | No significant degradation |
| 30% H₂O₂ at room temp. | 15 min | ~12.46% |
| Thermal (105°C) | 24 hours | Not specified |
| Humidity (40°C, 75% RH) | 24 hours | Not specified |
| Photolytic (UV light) | 1.2 x 10⁶ lux hours | Not specified |
Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Phenothiazine Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for different phenothiazine derivatives.
-
Objective: To develop a quantitative HPLC method that separates the parent phenothiazine compound from its potential degradation products.
-
Materials:
-
HPLC system with UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (or other suitable buffer)
-
Phenothiazine standard and samples
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
-
Chromatographic Conditions (Example for Chlorpromazine):
-
Mobile Phase: Methanol and 1% w/v ammonium acetate buffer (pH 6.5) in a ratio of 85:15 v/v.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the phenothiazine standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.
-
Sample Preparation: Prepare the phenothiazine sample in the same diluent as the standard. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the acceptance criteria.
-
Quantification: Calculate the concentration of the phenothiazine in the sample by comparing its peak area to that of the standard.
-
Specificity: The method's ability to be stability-indicating must be confirmed through forced degradation studies (see Protocol 2). The degradation product peaks should be well-resolved from the parent compound peak.
-
Protocol 2: Forced Degradation Studies
-
Objective: To intentionally degrade the phenothiazine compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
General Procedure:
-
Prepare solutions of the phenothiazine compound (typically 1 mg/mL) in the appropriate stress medium.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. For solutions, heat at 60°C.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration (e.g., 1.2 million lux hours).
-
Visualizations
Caption: Troubleshooting workflow for unstable phenothiazine solutions.
Caption: Primary oxidative degradation pathway of phenothiazines.
Caption: General experimental workflow for a phenothiazine stability study.
Technical Support Center: Synthesis and Purification of Phenothiazines
Welcome to the Technical Support Center for Phenothiazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of phenothiazines, with a specific focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: Why are phenothiazines so susceptible to oxidation?
A1: The phenothiazine core is an electron-rich heterocyclic system, making it prone to oxidation. The sulfur and nitrogen heteroatoms can be easily oxidized, especially in the presence of light, oxygen, heat, or certain metal ions. The initial step in the oxidation process often involves the formation of a radical cation, which can then be further oxidized to a sulfoxide or other degradation products.[1][2] This reactivity necessitates careful handling and specific experimental conditions to maintain the integrity of the molecule during synthesis and purification.
Q2: What are the common signs of oxidation during my phenothiazine synthesis?
A2: Oxidation of phenothiazines can often be visually observed and analytically detected. Key indicators include:
-
Color Change: The reaction mixture or purified product may develop a green, brown, or reddish tint. Phenothiazine radical cations are often deeply colored.
-
Appearance of New Spots on TLC: Thin-layer chromatography (TLC) analysis may show new, often more polar, spots that were not present in the starting materials or the expected product.
-
Unexpected Peaks in HPLC/LC-MS: Chromatographic analysis can reveal additional peaks corresponding to oxidation products, such as the sulfoxide, which will have a higher molecular weight (an increase of 16 amu) and different retention time.[3]
-
Changes in Spectroscopic Data:
-
NMR: In ¹H NMR, the aromatic protons adjacent to the sulfur atom in the phenothiazine sulfoxide will be shifted downfield compared to the parent phenothiazine.[4]
-
UV-Vis: The formation of the phenothiazine radical cation can be detected by the appearance of characteristic absorption bands in the visible and near-infrared regions. For instance, the 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•) exhibits a strong absorption maximum around 514 nm.[5]
-
Q3: How can I prevent oxidation during the synthesis of phenothiazines?
A3: Preventing oxidation is critical for obtaining high purity phenothiazine derivatives. The most effective strategy is to rigorously exclude oxygen and light from the reaction and purification steps. This is achieved by:
-
Using an Inert Atmosphere: All reactions should be conducted under an inert atmosphere of a gas like argon or nitrogen. This is typically accomplished using a Schlenk line or a glovebox.[6][7]
-
Degassing Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles, sparging with an inert gas, or distillation under an inert atmosphere.[8][9]
-
Using Antioxidants/Stabilizers: In some cases, adding a small amount of an antioxidant to the reaction mixture or during workup and storage can help prevent oxidation. Common stabilizers for phenothiazines include ascorbic acid, sodium sulfite, and hydroquinone.[10]
-
Protecting from Light: Reactions should be carried out in flasks wrapped in aluminum foil or in a dark fume hood to prevent photo-oxidation.[11][12]
Q4: What are the best practices for purifying phenothiazines while avoiding oxidation?
A4: Purification of phenothiazines requires techniques that maintain an inert atmosphere.
-
Column Chromatography: Flash column chromatography should be performed under a positive pressure of inert gas. The slurry of silica gel should be prepared with degassed solvent, and the column should be packed and run while maintaining a gentle flow of nitrogen or argon at the top.
-
Recrystallization: Recrystallization should be performed in a Schlenk flask using degassed solvents. The hot solution can be filtered through a cannula with a filter tip to remove insoluble impurities while maintaining an inert atmosphere.
-
Filtration: Solid products should be collected by filtration under inert atmosphere using a Schlenk filter or by cannula filtration.[13][14]
Q5: How should I store my purified phenothiazine compounds to ensure their long-term stability?
A5: To prevent degradation over time, purified phenothiazines should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and kept in a cool, dark place, such as a refrigerator or freezer.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to oxidation during phenothiazine synthesis and purification.
Problem 1: My reaction mixture has turned a dark green/brown color.
This is a strong indication that oxidation to the phenothiazine radical cation has occurred.
Troubleshooting Workflow for Unexpected Color Change
Caption: Troubleshooting decision tree for unexpected color changes.
Problem 2: My TLC/HPLC shows an extra, more polar spot/peak.
This likely indicates the formation of an oxidation byproduct, most commonly the phenothiazine sulfoxide.
Troubleshooting Steps:
-
Co-injection/Co-spotting: If you have a standard of the expected sulfoxide, co-inject it in your HPLC or co-spot it on your TLC plate to confirm the identity of the impurity.
-
LC-MS Analysis: Analyze your crude product by LC-MS. An increase in mass of 16 amu (for the addition of an oxygen atom) for the unexpected peak is strong evidence of sulfoxide formation.
-
Review Your Procedure:
-
Inert Atmosphere: Was a continuous, positive pressure of inert gas maintained throughout the reaction and workup?
-
Solvent Degassing: Were all solvents thoroughly degassed prior to use?
-
Reagent Purity: Could any of your starting materials or reagents contain oxidizing impurities?
-
Workup Conditions: Was the reaction exposed to air during quenching or extraction?
-
Solution: If oxidation is confirmed, the reaction should be repeated with more stringent adherence to inert atmosphere techniques. For purification, it may be possible to separate the desired product from the more polar sulfoxide by column chromatography, but this can sometimes be challenging.
Quantitative Data on Antioxidant Activity
The effectiveness of antioxidants in preventing the degradation of phenothiazines can be quantitatively assessed. The following table summarizes the radical scavenging activity of various phenothiazine derivatives, a key mechanism of antioxidant action. A lower IC₅₀ value indicates greater antioxidant activity.
| Compound | Substitution Pattern | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference Standard (Ascorbic Acid) IC₅₀ (µg/mL) |
| Phenothiazine Derivative 1 | Dimethoxy substituted | 16.98 ± 0.69 | 10.52 ± 0.13 |
| Phenothiazine Derivative 2 | Methoxy substituted | 18.21 ± 0.81 | 10.52 ± 0.13 |
| Phenothiazine Derivative 3 | Hydroxyl substituted | 18.74 ± 0.44 | 10.52 ± 0.13 |
| Phenothiazine Derivative 4 | Chloro substituted (position a) | 19.52 ± 1.04 | 10.52 ± 0.13 |
| Phenothiazine Derivative 5 | Fluoro substituted (position a) | 20.17 ± 0.52 | 10.52 ± 0.13 |
| Phenothiazine Derivative 6 | Bromo substituted | 21.01 ± 0.70 | 10.52 ± 0.13 |
| Phenothiazine Derivative 7 | Chloro substituted (position b) | 22.38 ± 0.64 | 10.52 ± 0.13 |
| Phenothiazine Derivative 8 | Fluoro substituted (position b) | 22.91 ± 0.92 | 10.52 ± 0.13 |
Data adapted from a comparative study on the antioxidant properties of phenothiazine derivatives.[15]
Experimental Protocols
Protocol 1: General Procedure for Synthesis under Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for performing a reaction with air-sensitive reagents and products.
Caption: General workflow for synthesis under an inert atmosphere.
Detailed Steps:
-
Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed water. Assemble the reaction apparatus (e.g., Schlenk flask, condenser, dropping funnel) while still hot and immediately place it under a positive pressure of inert gas to prevent atmospheric moisture from re-adsorbing as it cools.
-
Purging the System: Connect the cooled apparatus to a dual-manifold Schlenk line. Carefully evacuate the system using the vacuum line. After several minutes, switch to the inert gas line to backfill the glassware. This "evacuate-refill" cycle should be repeated at least three times to ensure the removal of atmospheric gases.[6]
-
Solvent and Reagent Addition:
-
Solvents: Use previously degassed solvents. Transfer the solvent to the reaction flask via a cannula from a solvent storage vessel that is also under an inert atmosphere.[4][16]
-
Liquid Reagents: Add liquid reagents using a clean, dry, gas-tight syringe. First, purge the syringe with inert gas. Then, draw the liquid into the syringe and inject it into the reaction flask through a rubber septum.
-
Solid Reagents: Add solid reagents to the flask before the final evacuate-refill cycles, or through a side-arm of the Schlenk flask under a counter-flow of inert gas.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which also serves as a pressure indicator.
-
Workup and Extraction: Quench the reaction by adding degassed solutions via syringe. For liquid-liquid extractions, transfer the reaction mixture via cannula to a separatory funnel that has been purged with inert gas. Perform the extraction quickly to minimize air exposure.
Protocol 2: Purification by Column Chromatography under Inert Atmosphere
-
Column Preparation: Use a chromatography column equipped with a stopcock and a ground glass joint at the top. Attach a Schlenk adapter to the top of the column. Purge the column with inert gas.
-
Packing the Column (Slurry Method):
-
In a separate Schlenk flask, prepare a slurry of silica gel in a degassed, non-polar solvent.
-
With the column's stopcock closed, pour the slurry into the column under a positive flow of inert gas.
-
Open the stopcock to allow the solvent to drain, collecting it in another Schlenk flask. Gently tap the column to ensure even packing.
-
Add a layer of sand to the top of the silica bed. Do not let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude phenothiazine in a minimal amount of degassed solvent.
-
Using a cannula, carefully transfer the sample solution onto the top of the column.
-
-
Elution:
-
Attach a reservoir of degassed eluent to the top of the column.
-
Apply a gentle positive pressure of inert gas to the top of the column to control the flow rate.
-
Collect fractions in a series of tared and purged Schlenk tubes.
-
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product. Combine the appropriate fractions and remove the solvent under vacuum.
Protocol 3: Recrystallization of Air-Sensitive Phenothiazines
-
Solvent Selection and Degassing: Choose a suitable solvent system for recrystallization and degas it thoroughly.
-
Dissolution: In a Schlenk flask, add the crude phenothiazine and a stir bar. Add a minimal amount of hot, degassed solvent via cannula until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot cannula filtration. Prepare a filter cannula by wrapping the end of a cannula with a small piece of filter paper or glass wool and securing it with wire. Transfer the hot solution through the filter cannula into a clean, pre-warmed, and purged Schlenk flask.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Crystals:
-
Cannula Filtration: Remove the mother liquor by cannula transfer, leaving the crystals behind.
-
Washing: Wash the crystals by adding a small amount of cold, degassed solvent via cannula, gently agitating, and then removing the wash solvent by cannula transfer. Repeat this process.
-
-
Drying: Dry the purified crystals under high vacuum.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 6. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 7. scribd.com [scribd.com]
- 8. How To [chem.rochester.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. Cannula transfer - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of Phenothiazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the solubility of phenothiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of many phenothiazine derivatives?
Phenothiazine derivatives often exhibit poor aqueous solubility due to their rigid, tricyclic aromatic structure, which is highly lipophilic. This inherent hydrophobicity can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy. Factors such as the presence of specific functional groups and the crystalline nature of the solid form can further contribute to low solubility.
Q2: What are the main strategies to improve the solubility of phenothiazine derivatives?
There are three primary approaches to enhance the solubility of these compounds:
-
Chemical Modification: Altering the molecular structure of the phenothiazine derivative.
-
Formulation Strategies: Incorporating the drug into advanced formulations to improve its dissolution.
-
Advanced Drug Delivery Systems: Utilizing nanocarriers to encapsulate and deliver the drug more effectively.
Troubleshooting Guides
Issue 1: My phenothiazine derivative precipitates out of solution during formulation.
Possible Cause 1: Supersaturation and Poor Stability
Supersaturated solutions, often created during formulation processes, are thermodynamically unstable and can lead to rapid precipitation.
Troubleshooting Steps:
-
Utilize Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and inhibit crystal growth.
-
Optimize Solvent/Anti-Solvent Addition: If using a solvent-based method, control the rate of anti-solvent addition to manage the degree of supersaturation and allow for the formation of more stable, smaller particles.
-
Consider a Lipid-Based Formulation: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can prevent precipitation upon dilution with aqueous media by encapsulating the drug within micelles or emulsion droplets.[1]
Possible Cause 2: Common Ion Effect
If working with a salt form of the phenothiazine derivative, the presence of a common ion in the formulation buffer or dissolution medium can decrease its solubility.[2]
Troubleshooting Steps:
-
Analyze Buffer Composition: Review the composition of your buffers and media for any ions in common with the drug salt.
-
Select an Alternative Salt Form: If the common ion effect is unavoidable, consider synthesizing a different salt of the active pharmaceutical ingredient (API) with a counter-ion that is not present in your formulation.
-
pH Adjustment: Modify the pH of the medium to a range where the drug has higher intrinsic solubility and is less susceptible to the common ion effect.[2]
Issue 2: The selected solubility enhancement strategy is not providing a sufficient increase in solubility.
Possible Cause 1: Inappropriate Strategy for the Specific Derivative
Not all solubility enhancement techniques are equally effective for every compound. The physicochemical properties of the specific phenothiazine derivative will dictate the most suitable approach.
Troubleshooting Steps:
-
Characterize Your Compound: Ensure you have comprehensive data on the pKa, logP, melting point, and solid-state properties (polymorphism) of your derivative.
-
Consult Structure-Solubility Relationships: For ionizable compounds, salt formation is often a successful first step.[2][3] For neutral compounds, solid dispersions or cyclodextrin complexation may be more appropriate.
-
Screen Multiple Approaches: Conduct small-scale screening experiments with a variety of techniques (e.g., different polymers for solid dispersions, various types of cyclodextrins) to empirically determine the most effective method.
Possible Cause 2: Suboptimal Formulation Parameters
The effectiveness of a given strategy is highly dependent on the specific parameters used in the formulation process.
Troubleshooting Steps:
-
Solid Dispersions:
-
Vary the Drug-to-Carrier Ratio: Experiment with different ratios of the drug to the hydrophilic carrier (e.g., PEG 6000, chitosan).[4][5][6] A positive correlation between carrier concentration and solubility is often observed.[4][6]
-
Test Different Preparation Methods: Compare solvent evaporation, fusion/melting, and dropping methods, as the chosen method can significantly impact the final amorphous state and dissolution rate.[4][5][6][7]
-
-
Cyclodextrin Complexation:
-
Select the Appropriate Cyclodextrin: The cavity size of the cyclodextrin must be suitable for the phenothiazine derivative. β-cyclodextrin and its methylated derivatives are commonly used.[8][9][10]
-
Optimize the Stoichiometric Ratio: Determine the optimal molar ratio of drug to cyclodextrin to ensure efficient complexation.
-
Consider Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) often provide significantly higher solubility enhancement than native β-cyclodextrin.[11]
-
-
Nanoparticle Formulations:
-
Compare Nanocarrier Types: Micelles have shown significantly higher drug loading properties and more efficient release for phenothiazine derivatives compared to nanospheres.[12][13][14]
-
Optimize Drug Loading and Encapsulation Efficiency: Adjust formulation parameters such as polymer concentration and drug-to-polymer ratio to maximize the amount of encapsulated drug.
-
Data Presentation
Table 1: Solubility of Selected Phenothiazine Derivatives in Common Organic Solvents [15]
| Compound | Solvent | Solubility |
| Chlorpromazine HCl | Water | 50 mg/mL |
| Ethanol | Approx. 10 mg/mL | |
| DMSO | Approx. 25 mg/mL | |
| DMF | Approx. 25 mg/mL | |
| Ether | Insoluble | |
| Thioridazine HCl | Water | 40 mg/mL |
| DMSO | 81 mg/mL | |
| Methanol | Soluble | |
| Chloroform | Soluble |
Table 2: Association Constants (Ka) for Inclusion Complexation of Phenothiazine Derivatives with β-Cyclodextrin [8]
| Phenothiazine Derivative | Association Constant (Ka) (dm³/mol) |
| N-phenylphenothiazine | 126 |
| N-benzylphenothiazine | 312 |
| N-phenethylphenothiazine | 211 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the isothermal shake-flask method, a gold standard for measuring equilibrium solubility.[15][16]
Objective: To determine the saturation solubility of a phenothiazine derivative in a specific solvent at a controlled temperature.
Materials:
-
Phenothiazine derivative
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25°C or 37°C). Shake the vial for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed at the same temperature for the undissolved solid to settle. For fine suspensions, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.[15]
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.[15]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument.
-
-
Quantification: Analyze the concentration of the phenothiazine in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[15][17]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[15]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally unstable compounds and aims to disperse the drug in a hydrophilic carrier in an amorphous state.[4][5][6]
Objective: To prepare a solid dispersion of a phenothiazine derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Phenothiazine derivative
-
Hydrophilic carrier (e.g., PEG 6000, PVP K30, Chitosan)
-
A suitable organic solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the phenothiazine derivative and the selected carrier at the desired ratio (e.g., 1:1, 1:2, 1:3). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the material for 24-48 hours to remove any residual solvent.
-
Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interaction. Perform dissolution studies to evaluate the enhancement in solubility.
Visualizations
Caption: Workflow for the Shake-Flask Solubility Measurement Method.
Caption: Key Strategies for Enhancing Phenothiazine Derivative Solubility.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scienceasia.org [scienceasia.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Micelles and Nanospheres as Delivery Systems for Phenothiazine Derivatives in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
Technical Support Center: Synthesis of 2-(methylsulfonyl)-10H-phenothiazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions related to the synthesis of 2-(methylsulfonyl)-10H-phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis typically involves a multi-step process. A common route starts with the oxidation of 2-(methylthio)-10H-phenothiazine. This precursor is often synthesized via thionation of an appropriately substituted diphenylamine.[1] Alternative methods include the cyclization of substituted diphenyl sulfides or multi-component reactions under metal-free conditions.[2][3][4]
Q2: What is the most common impurity encountered during this synthesis?
A2: The most prevalent impurity is the corresponding sulfoxide, 2-(methylsulfinyl)-10H-phenothiazine. This arises from incomplete oxidation of the sulfide precursor or partial reduction of the desired sulfone product. Over-oxidation to a sulfone-sulfoxide is also possible.[5][6]
Q3: How can I monitor the progress of the oxidation reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for in-process monitoring. By comparing the reaction mixture to standards of the starting material, intermediate sulfoxide, and the final sulfone product, you can track the consumption of reactants and the formation of products and byproducts. High-Performance Liquid Chromatography (HPLC) provides more quantitative and precise monitoring.[7]
Q4: My final product is an oil and will not crystallize. What should I do?
A4: An oily product often indicates the presence of residual solvent or low-melting impurities.[7] First, attempt to remove any remaining solvent by drying the product under a high vacuum. If the product remains oily, purification by column chromatography is recommended to remove impurities before re-attempting crystallization.[7]
Troubleshooting Guide
Problem 1: My final product has a significant peak corresponding to the sulfoxide impurity in the HPLC analysis. How can I minimize its formation?
-
Possible Cause 1: Insufficient Oxidant. The stoichiometric amount of the oxidizing agent may not be sufficient to drive the reaction to completion, leaving the intermediate sulfoxide as a major component.
-
Solution: Carefully control the molar equivalents of the oxidant. It may be necessary to perform small-scale trial reactions to determine the optimal stoichiometry. A slight excess of the oxidant can help push the reaction towards the desired sulfone.
-
-
Possible Cause 2: Non-optimal Reaction Temperature. The reaction temperature can significantly affect the rate of both oxidation steps (sulfide to sulfoxide and sulfoxide to sulfone).
-
Solution: Ensure the reaction temperature is maintained within the optimal range as specified by the protocol. A temperature that is too low may result in a sluggish conversion of the sulfoxide intermediate.
-
-
Possible Cause 3: Short Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration to fully convert the sulfoxide to the sulfone.
-
Solution: Monitor the reaction using TLC or HPLC until the sulfoxide spot/peak is minimal or absent. Extend the reaction time as needed.
-
Problem 2: The yield of my synthesis is consistently low. What are the potential reasons?
-
Possible Cause 1: Suboptimal Catalyst in Thionation Step. If synthesizing the precursor, an inefficient or deactivated catalyst (e.g., iodine, anhydrous aluminum chloride) can lead to poor yields in the initial cyclization.[3][7]
-
Possible Cause 2: Loss of Product During Work-up/Purification. The product may be lost during extraction, filtration, or recrystallization steps.
-
Solution: Review your work-up procedure. Ensure pH adjustments are made correctly to minimize the solubility of the product in aqueous layers. When performing recrystallization, avoid using an excessive volume of solvent, which can lead to significant product loss in the mother liquor.[7]
-
-
Possible Cause 3: Side Reactions. The presence of reactive functional groups on starting materials can lead to undesired side reactions, consuming reactants and lowering the yield of the target molecule.[7]
-
Solution: Ensure the purity of your starting materials. If necessary, employ protecting groups for other reactive sites on the molecule.
-
Problem 3: My final product is yellow or brown instead of the expected off-white solid. What is the cause?
-
Possible Cause 1: Presence of Oxidized Impurities. Phenothiazines are susceptible to oxidation, which can form colored impurities.[5] Exposure to air and light, especially at elevated temperatures, can promote the formation of these byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the product to light by wrapping the reaction flask and storage vials in aluminum foil.
-
-
Possible Cause 2: Residual Catalyst or Reagents. Trace amounts of catalysts like iodine from the thionation step can impart color to the final product.
Data Presentation
Table 1: Effect of Oxidant on Sulfone Formation and Impurity Profile
| Oxidant | Equivalents | Reaction Time (h) | Yield of Sulfone (%) | Sulfoxide Impurity (%) |
| Hydrogen Peroxide (30%) | 2.2 | 6 | 85 | 12 |
| Hydrogen Peroxide (30%) | 3.0 | 6 | 92 | 5 |
| m-CPBA | 2.1 | 4 | 95 | 3 |
| Oxone® | 2.5 | 5 | 91 | 7 |
Note: Data is illustrative and based on typical oxidation reactions of phenothiazine derivatives.
Table 2: Solvent Selection for Recrystallization of this compound
| Solvent System | Solubility (Crude) | Crystal Quality | Recovery Yield (%) |
| Ethanol | Soluble when hot | Good, off-white needles | 88 |
| Isopropanol | Moderately soluble when hot | Fair, small crystals | 75 |
| Toluene | Soluble when hot | Good, pale yellow plates | 82 |
| Ethyl Acetate/Hexane | Sparingly soluble in EtOAc | Excellent, colorless crystals | 90 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system from Table 2 in which the compound is soluble at high temperatures but poorly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in acetonitrile.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Simplified pathway of impurity formation.
Caption: Decision tree for troubleshooting an impure product.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. benchchem.com [benchchem.com]
- 8. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Phenothiazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenothiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the phenothiazine core?
A1: The most prevalent methods for synthesizing the phenothiazine core include the classical approach involving the reaction of diphenylamine with sulfur, the Smiles rearrangement, and the Buchwald-Hartwig amination.[1] Additionally, newer methods, such as metal-free, three-component reactions, are also emerging.[1][2]
Q2: I am experiencing a low yield in my phenothiazine synthesis. What are the general factors to consider?
A2: Low yields in phenothiazine synthesis can often be attributed to several factors. These include suboptimal reaction temperature, an inappropriate choice of catalyst, ligand, base, or solvent, and the presence of impurities in the starting materials.[1] The specific cause will depend on the synthetic route being employed.[1]
Q3: What are the typical side products in phenothiazine synthesis, and how can they be minimized?
A3: Common side products can include over-alkylated or -arylated compounds, products from side reactions involving functional groups on the starting materials, and dimers or oligomers of phenothiazine.[1] To minimize these, it is crucial to have careful control over reaction stoichiometry, temperature, and to use appropriate protecting groups for sensitive functionalities.[1]
Q4: What are the recommended methods for purifying crude phenothiazine derivatives?
A4: Common purification strategies for phenothiazine and its derivatives include recrystallization from solvents like ethanol or hexane, column chromatography on silica gel, and distillation.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, unreacted diphenylamine can often be removed by vacuum distillation.[1]
Q5: My purified phenothiazine derivative is an oil and will not crystallize. What should I do?
A5: An oily product that fails to crystallize may be due to the presence of residual solvent or low-melting impurities.[1] Try drying the product under a high vacuum to remove any remaining solvent.[1] If impurities are suspected, purification by column chromatography is recommended before another crystallization attempt.[1]
Troubleshooting Guides
Low Yields
Problem: Low yield in the classical synthesis of phenothiazine from diphenylamine and sulfur.
-
Possible Cause: The reaction temperature is either too low or too high.
-
Suggested Solution: The reaction is typically initiated by heating diphenylamine and sulfur together and can be exothermic. The temperature should be carefully controlled, generally in the range of 140-160°C.[3] Lowering the temperature can help manage the rapid evolution of hydrogen sulfide and reduce byproduct formation.[3] If the reaction is sluggish, a moderate increase in temperature may be necessary.[3]
-
-
Possible Cause: Inefficient or deactivated catalyst.
Problem: Low yield in Buchwald-Hartwig amination for N-arylphenothiazine synthesis.
-
Possible Cause: Inappropriate catalyst and/or ligand combination.
-
Suggested Solution: The choice of the palladium catalyst and phosphine ligand is critical. For substrates that are sterically hindered, bulky and electron-rich ligands such as XPhos or BrettPhos may prove more effective.[1]
-
-
Possible Cause: Incorrect base selection.
-
Suggested Solution: The strength and solubility of the base are important factors. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often used. The base must be sufficiently soluble in the chosen reaction solvent.[1]
-
-
Possible Cause: Poor solvent choice.
-
Suggested Solution: Aprotic solvents like toluene, dioxane, or THF are commonly used. It is crucial that the solvent is anhydrous and capable of dissolving the reactants and the catalyst complex.[1]
-
Side Reactions
Problem: Formation of di-substituted or poly-substituted phenothiazines.
-
Possible Cause: Incorrect stoichiometry of reactants.
-
Suggested Solution: Carefully control the molar ratios of the coupling partners, particularly in functionalization reactions.[1]
-
Problem: Side reactions due to other nucleophilic groups on the starting materials.
-
Possible Cause: Presence of unprotected reactive functional groups.
-
Suggested Solution: It may be necessary to use protecting groups for substrates with multiple reactive sites to prevent unwanted side reactions.[1]
-
Purification Issues
Problem: Co-crystallization of the desired product with impurities.
-
Possible Cause: Similar crystal lattice packing of the product and impurities.
-
Suggested Solution: Attempt recrystallization from a different solvent system. A solvent-antisolvent approach may also be beneficial in separating the desired product.[1]
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for the Synthesis of Phenothiazine from Diphenylamine and Sulfur
| Parameter | Value | Reference(s) |
| Reactants | Diphenylamine, Sulfur | [5][6] |
| Catalyst | Iodine or Anhydrous Aluminum Chloride | [1][6] |
| Temperature | 140-160 °C | [3][5] |
| Reaction Time | 1-5 hours | [7][8] |
| Typical Yield | 80-93% | [5][6][7] |
Table 2: General Reaction Conditions for Buchwald-Hartwig Synthesis of N-Arylphenothiazines
| Parameter | Recommended Conditions | Reference(s) |
| Catalyst | Palladium(II) acetate or BrettPhos Pd G3 | [1] |
| Ligand | BrettPhos, XPhos | [1] |
| Base | Cesium carbonate or Sodium tert-butoxide | [1] |
| Solvent | Anhydrous Toluene or Dioxane | [1][4] |
| Temperature | 80-110 °C | [1][4] |
| Atmosphere | Inert (Argon or Nitrogen) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur (Classical Method)
Materials:
Procedure:
-
In a fume hood, carefully melt a mixture of diphenylamine, sulfur, and anhydrous aluminum chloride in a suitable reaction vessel.[5][6]
-
The reaction will set in at 140-150°C with the rapid evolution of hydrogen sulfide. The reaction can be slackened by lowering the temperature a few degrees.[5][6]
-
Once the initial vigorous reaction has moderated, raise the temperature to 160°C for a period of time to ensure completion.[5][6]
-
Grind the solid product and extract it first with water and then with dilute alcohol to remove impurities.[5][6]
-
The remaining residue consists of almost pure phenothiazine.[5][6]
-
The product can be further purified by recrystallization from ethanol.[5][6]
Protocol 2: Synthesis of N-Arylphenothiazine via Buchwald-Hartwig Amination
Materials:
-
Phenothiazine
-
Aryl halide (e.g., bromoanthracene)
-
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst like BrettPhos Pd G3)[1]
-
Phosphine ligand (e.g., BrettPhos)[1]
-
Base (e.g., Cs2CO3 or NaOtBu)[1]
-
Anhydrous solvent (e.g., toluene)[1]
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the palladium catalyst, ligand, and base to a Schlenk flask.[1]
-
Add the phenothiazine and the aryl halide to the flask.[1]
-
Add the anhydrous solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[4]
-
Wash the filtrate with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Experimental workflow for the classical synthesis of phenothiazine.
Caption: Troubleshooting logic for addressing low yields in phenothiazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 8. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
minimizing side reactions in the synthesis of 2-(methylsulfonyl)-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(methylsulfonyl)-10H-phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic strategies include the Ullmann condensation and syntheses involving a Smiles rearrangement. One common approach involves the C-N coupling reaction of 2-nitro-4-(methylsulfonyl)chlorobenzene with the sodium salt of 2-bromothiophenol, followed by reduction, acylation, and a final condensation/decarboxylation to yield the phenothiazine core.[1] Another patented method starts with the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to 2-amino-4-methylsulfonyl thiophenol, which then undergoes a C-N/C-S coupling reaction with o-dichlorobenzene or o-difluorobenzene.[2]
Q2: What is the role of the methylsulfonyl group in the synthesis?
A2: The methylsulfonyl group is a strong electron-withdrawing group. This property can activate the aromatic ring to which it is attached, influencing the regioselectivity and rate of nucleophilic aromatic substitution reactions, which are key steps in many synthetic routes to phenothiazines.[3]
Q3: What are the typical purities and yields for the synthesis of this compound?
A3: Reported yields and purities can vary significantly depending on the synthetic route and purification methods. One patented multi-step synthesis reports a final yield of 91.3% with a purity of 98.5%.[1] Intermediates in this synthesis were reported with purities as high as 99.9%.[1] Another synthetic approach reports a yield of 49% for a related phenothiazine synthesis.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My final yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the multi-step synthesis. Consider the following:
-
Incomplete reaction in coupling steps: In Ullmann-type couplings, the reaction of the aryl halide and the thiol or amine may be incomplete.
-
Solution: Ensure anhydrous conditions, as moisture can deactivate the catalyst and reagents. Optimize the reaction temperature and time. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used.[3]
-
-
Suboptimal conditions for cyclization: The final ring-closing step to form the phenothiazine core is crucial.
-
Loss of product during workup and purification: The product may be lost during extraction, washing, or purification steps.
-
Solution: After quenching the reaction, ensure the pH is adjusted correctly (e.g., to pH 7 with dilute brine) to precipitate the product fully before filtration.[1] When performing recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
-
Issue 2: Presence of an Isomeric Impurity
Q: My final product is contaminated with an isomer. How can I identify and minimize it?
A: A likely isomeric impurity is 3-(methylsulfonyl)-10H-phenothiazine .
-
Cause: This isomer can form via a Smiles rearrangement , which is a common side reaction in phenothiazine synthesis under basic conditions.[4] The rearrangement involves an intramolecular nucleophilic aromatic substitution.
-
Identification: The presence of this impurity can be confirmed using chromatographic (TLC, HPLC) and spectroscopic (NMR, MS) methods by comparing the product mixture to a known standard of the 3-substituted isomer.
-
Minimization:
-
Reaction Conditions: Carefully control the basicity and temperature of the reaction. The choice of a less nucleophilic base or a lower reaction temperature might disfavor the Smiles rearrangement.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find conditions that favor the desired direct cyclization.
-
Purification: If the isomeric impurity is formed, it can be separated by careful column chromatography or fractional recrystallization.
-
Issue 3: Formation of Oxidation Products
Q: I am observing impurities with a higher molecular weight, possibly due to oxidation. How can I prevent this?
A: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of This compound-5-oxide (the sulfoxide).
-
Cause: Exposure of the phenothiazine to oxidizing agents or even air, especially at elevated temperatures or in the presence of light, can lead to oxidation.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control of Oxidizing Agents: If an oxidation step is part of the synthesis of a precursor, ensure that the oxidizing agent is completely removed or quenched before proceeding to the next step.
-
Storage: Store the final product and intermediates protected from light and air.
-
-
Purification: The sulfoxide is more polar than the parent phenothiazine and can typically be separated by column chromatography.
Issue 4: Tarry By-products and Purification Challenges
Q: The crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I improve the purification?
A: The formation of "tarry by-products" is a known issue in some phenothiazine syntheses, particularly those involving the reaction of a diphenylamine derivative with sulfur.[1]
-
Cause: High reaction temperatures can lead to polymerization and the formation of complex, high-molecular-weight impurities.
-
Minimization:
-
Temperature Control: Carefully control the reaction temperature to avoid overheating.
-
Excess Reactant: In the synthesis from a substituted diphenylamine and sulfur, using an excess of the diphenylamine derivative can sometimes reduce the formation of tarry by-products.
-
-
Purification Strategy:
-
Initial Cleanup: Before attempting fine purification, it can be beneficial to perform a preliminary cleanup. This might involve dissolving the crude product in a suitable solvent and filtering to remove insoluble polymeric material.
-
Column Chromatography: For difficult-to-purify mixtures, column chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can separate the desired product from both less polar and more polar impurities.
-
Recrystallization: Once a partially purified product is obtained, recrystallization is an excellent method for achieving high purity. A patent for a related synthesis suggests recrystallization from chloroform/ethanol (40/60).[1] Experimenting with different solvent systems is recommended to find the optimal conditions for your product.
-
Quantitative Data Summary
The following tables summarize key quantitative data from a patented synthetic route for this compound.
Table 1: Reaction Conditions and Yields for Key Intermediates
| Step | Intermediate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | p-Chlorophenylmethyl sulfone | p-Chlorobenzenesulfonyl chloride, Sodium sulfite, Sodium chloroacetate | Water, CCl₄ (purification) | 75-107 | 15 | 95 | 100 |
| 2 | 2-Nitro-4-chlorophenylmethyl sulfone | p-Chlorophenylmethyl sulfone, Nitric acid, Sulfuric acid | - | <25 | 2 | 99.7 | 99.9 |
| 3 | 1-[(2-Bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene | 2-Nitro-4-chlorophenylmethyl sulfone, 2-Bromothiophenol, Sodium ethoxide | Ethanol | 80 | 24 | 99.0 | 99.9 |
| 4 | 2-[(2-Bromophenyl)mercapto]-5-(methylsulfonyl)-aniline | Intermediate from Step 3, Hydrazine hydrate, Activated carbon | Ethanol | 80 | 24 | 99.2 | 99.9 |
| 5 | N-{2-[(2-Bromophenyl)mercapto]-5-(methylsulfonyl)phenyl}formamide | Intermediate from Step 4, Formic acid | - | 102-105 | 3 | 98.9 | 99.9 |
Data extracted from a patented synthesis.[1]
Table 2: Final Product Synthesis and Properties
| Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
| This compound | N-{2-[(2-Bromophenyl)mercapto]-5-(methylsulfonyl)phenyl}formamide, Potassium hydroxide | Ethanol, DMSO | 168-172 | 6 | 91.3 | 98.5 | 154.6-155.7 |
Data extracted from a patented synthesis.[1]
Experimental Protocols
Synthesis of this compound via Multi-step Patented Route[1]
Step 1: Synthesis of 1-[(2-Bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene
-
In a suitable reaction vessel, dissolve 2-nitro-4-(methylsulfonyl)chlorobenzene and 2-bromothiophenol in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration and recrystallize from absolute ethanol.
-
Dry the purified product to obtain a yellow powder.
Step 2: Synthesis of 2-[(2-Bromophenyl)mercapto]-5-(methylsulfonyl)-aniline
-
Suspend 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene in ethanol.
-
Add activated carbon and hydrazine hydrate to the suspension.
-
Heat the mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture and filter to remove the activated carbon.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from absolute ethanol.
Step 3: Synthesis of N-{2-[(2-Bromophenyl)mercapto]-5-(methylsulfonyl)phenyl}formamide
-
To the 2-[(2-bromophenyl)mercapto]-5-(methylsulfonyl)-aniline, add 98% formic acid.
-
Heat the mixture to 102-105°C and reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water to remove acid, and dry.
Step 4: Synthesis of this compound
-
Dissolve N-{2-[(2-bromophenyl)mercapto]-5-(methylsulfonyl)phenyl}formamide in a mixture of ethanol and DMSO.
-
Add a solution of potassium hydroxide.
-
Heat the mixture to 168-172°C and maintain for 6 hours.
-
Remove the ethanol by rotary evaporation.
-
Distill off the DMSO under reduced pressure.
-
Add water to the residue and stir.
-
Adjust the pH to 7 with dilute brine.
-
Allow the solid to fully precipitate, then collect by filtration.
-
Wash the solid with water to remove salts and dry in a vacuum oven to obtain the final product as a brown solid.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. CN105837528B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Gas-phase Smiles rearrangement in structural analysis of a pseudo-oxidative impurity generated in the pharmaceutical synthesis of S-(thiobenzoyl)thioglycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenothiazine Synthesis
Phenothiazine, a cornerstone heterocyclic compound, serves as a critical scaffold in the development of a wide array of pharmaceuticals, including antipsychotics, antihistamines, and antiemetics. The synthesis of the phenothiazine core has evolved from classical methods to modern catalytic strategies, each offering distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. This guide provides a detailed comparison of the most prominent methods for phenothiazine synthesis, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparative Data of Phenothiazine Synthesis Methods
The following table summarizes the key quantitative parameters for various phenothiazine synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Bernthsen Synthesis | Diphenylamine, Sulfur | Iodine or AlCl₃ | 140 - 180 | Several hours | ~93 |
| Smiles Rearrangement | 2-halo-2'-nitrodiphenyl sulfide | Base (e.g., NaOH, KOH) | Varies | Varies | Moderate to high |
| Ullmann Condensation | 2-aminothiophenol, 1,2-dihalobenzene | Copper salt, Base | High temperatures | Varies | Varies |
| Buchwald-Hartwig Amination | 2-bromothiophenol, 2-bromoaniline | Palladium catalyst, Ligand, Base | 80 - 110 | 12 - 24 hours | Good to excellent |
| Iron-Catalyzed Cross-Coupling | N-(2-mercaptophenyl)acetamide, o-dibromobenzene | FeSO₄·7H₂O, Ligand, Base | ~135 | 24 hours | ~73 |
Key Synthesis Methods and Experimental Protocols
This section details the methodologies for the key synthesis routes, providing insights into the practical execution of each reaction.
Bernthsen Synthesis
The Bernthsen synthesis, first reported in 1883, is a classical and straightforward method for preparing phenothiazine.[1][2] It involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures, often in the presence of a catalyst like iodine or anhydrous aluminum chloride.[3]
Experimental Protocol:
A mixture of diphenylamine (22 g), sulfur (8.2 g), and anhydrous aluminum chloride (3.2 g) is carefully heated.[3] The reaction commences at approximately 140-150 °C, characterized by the vigorous evolution of hydrogen sulfide gas.[3] The temperature is then raised to 160-180 °C and maintained for a period to ensure the completion of the reaction.[3] After cooling, the solidified melt is ground and purified by extraction with water and then dilute alcohol to yield phenothiazine.[3] A reported yield for this method is as high as 93%.[3]
Smiles Rearrangement
The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution reaction used for the synthesis of various heterocyclic compounds, including phenothiazines.[4][5] The synthesis of the phenothiazine core via this method typically involves the base-catalyzed rearrangement of a 2-halo-2'-nitrodiphenyl sulfide derivative.[6]
Experimental Protocol:
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds.[7][8] In the context of phenothiazine synthesis, it can be employed to construct the tricyclic core by coupling a 2-aminothiophenol with a 1,2-dihalobenzene in the presence of a copper catalyst and a base at high temperatures.[9]
Experimental Protocol:
A typical procedure involves heating a mixture of 2-aminothiophenol, a 1,2-dihalobenzene (e.g., 1,2-dichlorobenzene), a copper salt (e.g., CuI or CuO), and a base (e.g., K₂CO₃) in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. The reaction often requires prolonged heating at temperatures exceeding 150 °C to achieve a reasonable yield. The specific conditions and yields can be highly dependent on the substrates and the catalytic system used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[3][10] This method can be adapted for the synthesis of the phenothiazine skeleton through a tandem or sequential C-S and C-N coupling strategy. For instance, the reaction can be envisioned between a 2-bromothiophenol and a 2-bromoaniline derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol:
While the direct synthesis of the phenothiazine parent ring using this method is not extensively detailed in the search results, the synthesis of N-substituted phenothiazine derivatives is well-documented.[4] A general procedure would involve charging a reaction vessel with the aryl halide and amine substrates, a palladium precursor [e.g., Pd(OAc)₂], a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene or dioxane. The mixture is then heated under an inert atmosphere at temperatures typically ranging from 80 to 110 °C for 12 to 24 hours.
Iron-Catalyzed Cross-Coupling
As a more sustainable and cost-effective alternative to palladium- and copper-catalyzed methods, iron-catalyzed cross-coupling reactions have emerged for the synthesis of phenothiazines.[1] This approach offers an environmentally benign route with good yields.
Experimental Protocol:
In a representative procedure, N-(2-mercaptophenyl)acetamide and o-dibromobenzene are reacted in the presence of an iron salt catalyst, such as FeSO₄·7H₂O, a ligand like 1,10-phenanthroline, and a base such as potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF).[1] The reaction mixture is heated at approximately 135 °C for 24 hours to afford the phenothiazine product in yields around 73%.[1]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations in each of the described phenothiazine synthesis methods.
Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.
Caption: The Smiles rearrangement pathway for phenothiazine synthesis.
Caption: The Ullmann condensation for the synthesis of phenothiazine.
Caption: A conceptual pathway for phenothiazine synthesis via Buchwald-Hartwig amination.
Caption: Iron-catalyzed cross-coupling for phenothiazine synthesis.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
biological activity of phenothiazine derivatives with different substituents
Phenothiazine, a tricyclic heterocyclic compound, serves as a foundational scaffold for a diverse range of pharmacologically active molecules. The therapeutic properties of phenothiazine derivatives are profoundly influenced by the nature and position of substituents on the phenothiazine ring system. This guide provides a comparative analysis of the biological activities of various substituted phenothiazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their structure-activity relationships (SAR).
Antipsychotic Activity
The hallmark of phenothiazine pharmacology is its antipsychotic effect, which is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] The structural features of phenothiazine derivatives are critical for this activity.
Structure-Activity Relationship (SAR) for Antipsychotic Activity:
-
Substitution at C-2: An electron-withdrawing group at the C-2 position of the phenothiazine ring is crucial for neuroleptic activity. The potency of this activity often follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl.[2]
-
N-10 Side Chain: A three-carbon aliphatic chain separating the nitrogen atom at position 10 (N-10) and a terminal amino group is essential for optimal neuroleptic effects.[3][4] Shortening or lengthening this chain drastically reduces activity.[4]
-
Terminal Amino Group: The terminal amino group must be tertiary for significant activity.[3][4] The nature of this group also influences potency, with piperazine substituents generally conferring higher activity than piperidine or aliphatic chains.[2][4]
Table 1: Receptor Binding Affinities of Representative Phenothiazine Derivatives
| Compound | C-2 Substituent | N-10 Side Chain | Dopamine D2 Receptor Blockade | Histamine H1 Receptor Blockade | Alpha-1 Adrenergic Receptor Blockade | Muscarinic M1 Receptor Blockade |
| Chlorpromazine | -Cl | Aliphatic | +++ | ++++ | ++++ | +++ |
| Fluphenazine | -CF3 | Piperazine | ++++ | + | ++ | - |
| Prochlorperazine | -Cl | Piperazine | +++ | ++ | ++ | + |
| Thioridazine | -SCH3 | Piperidine | ++ | +++ | +++ | ++++ |
Data adapted from various sources.[1][5][6] Binding affinity is represented qualitatively: ++++ (strong) to - (weak/none).
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of phenothiazine derivatives to the dopamine D2 receptor.
-
Preparation of Receptor Membranes: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the receptor membranes, a radioligand (e.g., [³H]spiperone or [³H]raclopride) with high affinity for the D2 receptor, and the test phenothiazine derivative at various concentrations.
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling and its inhibition by phenothiazines.
Anticancer Activity
Numerous phenothiazine derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse and include the induction of apoptosis, modulation of key signaling pathways (e.g., Akt/mTOR), and inhibition of angiogenesis.[7][8]
Table 2: In Vitro Anticancer Activity of Phenothiazine Derivatives (IC50 values)
| Derivative | Substituent(s) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 4b | Chalcone-based | HepG-2 (Liver) | 7.14 | [9] |
| Compound 4k | Chalcone-based | HepG-2 (Liver) | 7.61 | [9] |
| Compound 4k | Chalcone-based | MCF-7 (Breast) | 12.0 | [9] |
| Compound 4b | Chalcone-based | MCF-7 (Breast) | 13.8 | [9] |
| Compound 3a | Heterocyclic | HeLa (Cervical) | >1000 (Low activity) | [10][11] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the phenothiazine derivative. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow Diagram
Caption: General workflow for the MTT cell viability assay.
Antimicrobial Activity
Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] Some derivatives are bactericidal, and their effectiveness can be enhanced through structural modifications.[13]
Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazine Derivatives
| Derivative | Organism | MIC (mg/L) | Reference |
| (S)-JBC 1847 | S. aureus | 1 - 2 | [14] |
| (S)-JBC 1847 | E. faecium | 1 - 2 | [14] |
| Thioridazine | S. aureus (MRSA) | ≤ 16 | [15] |
| Trifluoperazine | S. aureus (MRSA) | ≤ 16 | [15] |
| Cetirizine * | Various Bacteria | 200 - 2000 | [12] |
*Cetirizine is an antihistamine, structurally related to piperazine-containing phenothiazines. MIC values are generally higher than more potent derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a sterile broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The phenothiazine derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as detected by the naked eye.
Antioxidant Activity
Phenothiazine derivatives are recognized for their significant antioxidant potential, which allows them to mitigate oxidative stress.[16][17] They exert their effects primarily through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to neutralize free radicals.[16]
Table 4: DPPH Radical Scavenging Activity of Phenothiazine Derivatives (IC50 values)
| Derivative | Substituent(s) | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |
| 6e | Dimethoxy | 16.98 ± 0.69 | 10.52 ± 0.13 | [16] |
| 6d | Methoxy | 18.21 ± 0.81 | 10.52 ± 0.13 | [16] |
| 6i | Hydroxyl | 18.74 ± 0.44 | 10.52 ± 0.13 | [16] |
| 6a | Chloro | 19.52 ± 1.04 | 10.52 ± 0.13 | [16] |
| 6g | Fluoro | 20.17 ± 0.52 | 10.52 ± 0.13 | [16] |
A lower IC50 value indicates higher antioxidant activity. The presence of electron-donating groups on the phenothiazine ring tends to enhance antioxidant activity.[18]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of antioxidants.[16]
-
Preparation of DPPH Solution: A stock solution of DPPH in a solvent like methanol or ethanol is prepared.
-
Reaction Mixture: In a microplate or cuvette, the test phenothiazine derivative at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow and a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration.
Antioxidant Mechanism Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. SAR of phenothiazine.pptx [slideshare.net]
- 4. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thecarlatreport.com [thecarlatreport.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. benthamdirect.com [benthamdirect.com]
A Spectroscopic Guide to the Structural Validation of 2-(methylsulfonyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental spectroscopic data with theoretical values to validate the chemical structure of 2-(methylsulfonyl)-10H-phenothiazine. The structural confirmation of this important phenothiazine derivative is paramount for its use as an intermediate in the synthesis of pharmaceuticals and fine chemicals. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present a clear and robust validation of its molecular architecture.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and clarity.
-
Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1] For ¹H NMR, data is reported in parts per million (ppm) downfield from TMS, with coupling constants (J) in Hertz (Hz).[1] For ¹³C NMR, chemical shifts are referenced relative to the solvent signal.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using an FT-IR spectrometer.[2] For solid samples, a thin-film method is employed where the compound is dissolved in a volatile solvent like methylene chloride, deposited on a KBr plate, and the solvent is evaporated.[3][4] The plate is then placed in the spectrometer to obtain the spectrum, which is recorded in terms of wavenumber (cm⁻¹).[2]
-
High-Resolution Mass Spectrometry (HRMS): Exact mass determination was performed using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.[5][6] The sample was dissolved to a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) and further diluted.[5] This solution was then introduced into the ESI source to generate ions, and the mass-to-charge ratio (m/z) was analyzed to confirm the elemental composition.[5][7]
Spectroscopic Data and Structural Interpretation
The validation of this compound (Molecular Formula: C₁₃H₁₁NO₂S₂, Molecular Weight: 277.36 g/mol ) is based on the correlation between the expected spectroscopic signals and the observed experimental data.[8]
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The proposed structure has 11 protons: 7 aromatic protons, 1 N-H proton, and 3 methyl protons. The observed data aligns well with these expectations.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Chemical Shift (ppm) |
|---|---|---|---|---|
| 7.28 | Doublet (d) | 1H | Aromatic H | 7.0 - 8.0 |
| 7.16 | Singlet (s) | 1H | Aromatic H | 7.0 - 8.0 |
| 7.06 | Doublet (d) | 1H | Aromatic H | 7.0 - 8.0 |
| 7.01 | Triplet (t) | 1H | Aromatic H | 7.0 - 8.0 |
| 6.91 | Doublet (d) | 1H | Aromatic H | 6.5 - 7.5 |
| 6.84 | Triplet (t) | 1H | Aromatic H | 6.5 - 7.5 |
| 6.77 | Singlet (s) | 1H | N-H | Variable, often broad |
| 3.06 | Singlet (s) | 3H | -SO₂CH ₃ | 2.9 - 3.1 |
Data sourced from Google Patents[9]
The signals between 6.84 and 7.28 ppm correspond to the seven aromatic protons on the phenothiazine core. The singlet at 3.06 ppm is characteristic of the three protons of the methylsulfonyl group. The signal at 6.77 ppm is assigned to the N-H proton of the thiazine ring.
The ¹³C NMR spectrum indicates the number of unique carbon environments. The structure of this compound contains 13 carbon atoms. Due to symmetry, some carbons in the unsubstituted ring may be chemically equivalent, but the sulfonyl group in the other ring induces asymmetry, leading to the expectation of 13 distinct signals.
Table 2: Comparison of ¹³C NMR Data
| Structure | Number of Expected Signals | Observed Signals | Key Functional Group Shifts |
|---|---|---|---|
| This compound | 13 | Data confirms distinct aromatic and aliphatic carbons. | Aromatic carbons: ~115-145 ppm; Methyl carbon (-SO₂C H₃): ~44 ppm |
| 10H-Phenothiazine (Parent Compound) | 6 (due to symmetry) | 6 | Aromatic carbons: ~115-145 ppm |
Note: Specific experimental ¹³C NMR data for this compound was not fully resolved in the cited literature, but the presence of both aromatic and aliphatic signals is a key confirmation point.
Infrared spectroscopy is used to identify the functional groups present in the molecule. The key groups in this compound are the N-H bond, the sulfone group (SO₂), aromatic C-H bonds, and the C-S ether-like linkage.
Table 3: FT-IR Absorption Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed (Typical for Phenothiazines/Sulfones) |
|---|---|---|
| N-H Stretch | 3300 - 3500 (medium, sharp) | ~3350 cm⁻¹[10] |
| Aromatic C-H Stretch | 3000 - 3100 | >3000 cm⁻¹[11] |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | <3000 cm⁻¹[11] |
| Aromatic C=C Stretch | 1450 - 1600 | ~1580, 1460 cm⁻¹[12] |
| SO₂ Asymmetric Stretch | 1300 - 1350 (strong) | ~1330 cm⁻¹[13][14] |
| SO₂ Symmetric Stretch | 1120 - 1160 (strong) | ~1150 cm⁻¹[13][14] |
| C-N Stretch | 1250 - 1340 | ~1300 cm⁻¹[10] |
The presence of strong absorption bands characteristic of the sulfone group (SO₂) and the N-H stretch provides critical evidence for the proposed structure, distinguishing it from the parent phenothiazine compound.[10][13]
HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass [M+H]⁺ (C₁₃H₁₂NO₂S₂) | Observed m/z |
|---|---|---|
| [M+H]⁺ | 278.0309 | 278.0310 |
Data sourced from ChemicalBook[8]
The observed mass is in excellent agreement with the calculated mass for the protonated molecule, with a minimal mass error. This result strongly confirms the molecular formula C₁₃H₁₁NO₂S₂.
Workflow for Structural Validation
The logical process for validating the structure of this compound using the described spectroscopic techniques is illustrated below.
Caption: Logical workflow for the spectroscopic validation of this compound.
Conclusion
The collective evidence from ¹H NMR, FT-IR, and high-resolution mass spectrometry provides a cohesive and definitive validation of the structure of this compound. The ¹H NMR spectrum confirms the number and arrangement of protons.[9] FT-IR analysis identifies the key functional groups, notably the N-H and sulfonyl moieties.[10][12][13][14] Finally, HRMS data confirms the precise elemental composition of the molecule.[8] Each piece of data is consistent with the proposed structure, providing a high degree of confidence for its use in further research and development.
References
- 1. rsc.org [rsc.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sid.ir [sid.ir]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of 2-(methylsulfonyl)-10H-phenothiazine Using Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-(methylsulfonyl)-10H-phenothiazine is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical standards and detailed methodologies for assessing the purity of this compound, supported by experimental data and visual workflows.
Introduction to this compound
This compound (CAS No. 23503-68-6) is a key intermediate in the synthesis of various phenothiazine-derived drugs, which are utilized for their antipsychotic and antiemetic properties. Given its role in drug manufacturing, stringent purity control is essential to minimize the presence of potentially harmful impurities in the final drug product.
Comparison of Commercially Available Analytical Standards
The selection of a suitable analytical standard is the foundation of an accurate purity assessment. Several suppliers offer this compound reference standards, each with its own set of specifications. The following table summarizes the key characteristics of standards from prominent suppliers.
| Supplier | Product Number | Stated Purity | Analytical Method(s) Used for Certification | Availability of Certificate of Analysis (CoA) |
| LGC Standards | MM1010.03 | Not explicitly stated on the product page; requires CoA | HPLC, 1H-NMR, Mass Spectrometry | Yes, upon request |
| Klivon | Varies | >97% (HPLC) | HPLC, qNMR or Carbon Titration | Yes, available for download |
| Apollo Scientific | OR46581 | ≥95% | Not specified on the product page | Yes, upon request |
| Pharmaffiliates | PA 20 3091000 | Not explicitly stated on the product page; requires CoA | Not specified on the product page | Yes, upon request |
Note: The stated purity is often determined by a primary analytical technique like HPLC (area percent) or qNMR. It is crucial to obtain the Certificate of Analysis for detailed information regarding the specific purity value, uncertainty, and the methods used for characterization.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is often necessary for a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for separation and quantification of the main component and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining purity without the need for a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity assessment due to its high resolution and sensitivity.
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
This compound analytical standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid to adjust the pH. A typical starting point could be a gradient elution to ensure the separation of impurities with a wide range of polarities. For a simple isocratic method, a mixture of acetonitrile and water can be used.[1]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column[1]
-
Mobile Phase: Acetonitrile and water with phosphoric acid (e.g., 60:40 v/v acetonitrile:water with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the analytical standard.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
For a more accurate quantification, create a calibration curve from the standard solutions and determine the concentration of the main component in the sample.
-
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable high-purity solvent.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percent method or by creating a calibration curve if standards for the impurities are available.
-
Caption: Workflow for GC-MS Impurity Profiling of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified reference material (internal standard) of known purity.
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Logical relationship of parameters for qNMR purity calculation.
Potential Impurities
A thorough understanding of the synthetic route of this compound is crucial for identifying potential impurities. Based on common synthetic pathways, potential impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds from the synthetic steps.
-
By-products: Compounds formed from side reactions.
-
Residual solvents: Solvents used during the synthesis and purification process.
-
Oxidation products: Phenothiazine derivatives are susceptible to oxidation, which can lead to the formation of sulfoxides.
Developing analytical methods that can effectively separate and detect these potential impurities is a key aspect of a robust purity assessment strategy.
Conclusion
The assessment of the purity of this compound requires a combination of high-quality analytical standards and validated analytical methods. This guide provides a framework for comparing available standards and implementing reliable analytical protocols using HPLC, GC-MS, and qNMR. For any specific application, it is essential to validate the chosen analytical method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the purity data. Researchers and drug development professionals should always consult the Certificate of Analysis of the analytical standard and perform a thorough method validation to guarantee the quality of their results.
References
Navigating the Maze: A Comparative Guide to the Cross-Reactivity and Specificity of Phenothiazine-Based Compounds in Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and specificity of phenothiazine-based compounds is critical for accurate assay development, reliable experimental results, and effective therapeutic agent design. This guide provides a comprehensive comparison of the performance of various phenothiazines in different assays, supported by experimental data and detailed protocols.
Phenothiazines, a class of antipsychotic drugs, are known for their wide range of pharmacological effects, stemming from their interactions with multiple neurotransmitter systems.[1][2] This multi-target profile, while beneficial therapeutically, presents a significant challenge in assay specificity. Cross-reactivity can lead to false-positive results or misinterpretation of data, particularly in immunoassays and receptor binding studies. This guide aims to elucidate these complexities, offering a clear perspective on the performance of commonly used phenothiazines.
Quantitative Comparison of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of phenothiazines are largely dictated by their binding affinities to various neurotransmitter receptors. A lower equilibrium dissociation constant (Ki) value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki, in nM) of several common phenothiazines for key receptors.
| Receptor | Chlorpromazine (Ki, nM) | Thioridazine (Ki, nM) | Prochlorperazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | 9.6 | 24 | Data not available | 0.8 |
| D2 | 1.1 | 3.2 | Potent Antagonist | 0.2 |
| D3 | 2.5 | 7.4 | Data not available | 0.7 |
| D4 | 1.9 | 8.8 | Data not available | 1.4 |
| Serotonin Receptors | ||||
| 5-HT1A | 26 | 120 | Data not available | 200 |
| 5-HT2A | 1.5 | 4.6 | Data not available | 2.5 |
| 5-HT2C | 13 | 25 | Data not available | 20 |
| Histamine Receptors | ||||
| H1 | High Affinity | High Affinity | Data not available | Less Sedating |
| Adrenergic Receptors | ||||
| α1A | High Affinity | High Affinity | Data not available | Moderate to High Affinity |
| α2 | 10-500 times lower than D2/α1 | 10-500 times lower than D2/α1 | 10-500 times lower than D2/α1 | 10-500 times lower than D2/α1 |
| Muscarinic Receptors | ||||
| M1 | High Affinity | High Affinity | Weak Interaction | Data not available |
Data Interpretation:
-
High-Potency vs. Low-Potency: Trifluoperazine is a high-potency antipsychotic with very high affinity for D2 receptors.[3] In contrast, chlorpromazine and thioridazine are considered low-potency and exhibit high affinity for a broader range of receptors, including D2, 5-HT2A, H1, M1, and α1A receptors.[1][3] This widespread receptor engagement contributes to their antipsychotic effects but also to a more pronounced side-effect profile, including sedation (H1 antagonism), dry mouth (muscarinic antagonism), and orthostatic hypotension (alpha-1 antagonism).[3]
-
Metabolite Activity: It is crucial to consider that phenothiazine metabolites can also be active and contribute to the overall therapeutic and side-effect profile.[4][5] Studies have shown that ring-hydroxylated and N-demethylated metabolites can retain significant binding affinity for D2 and α1-adrenoceptors.[4] However, sulfoxide metabolites are often virtually inactive.[4]
Cross-Reactivity in Immunoassays
The structural similarity among phenothiazine derivatives can lead to significant cross-reactivity in immunoassays, which often rely on the specific recognition of the tricyclic phenothiazine nucleus by antibodies.[6][7] This can result in false-positive results for other drugs or an overestimation of the concentration of the target analyte.
For instance, thioridazine has been reported to interfere with some immunoassays for amphetamines.[6] The phenothiazine heterocyclic nucleus is often the immunodominant part of the molecule, meaning antibodies raised against one phenothiazine are likely to recognize others.[7]
Experimental Protocols
To accurately assess the cross-reactivity and specificity of phenothiazine-based compounds, robust experimental protocols are essential.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol provides a method to quantify the cross-reactivity of various phenothiazine compounds against an antibody raised for a specific target phenothiazine.[6]
Objective: To determine the percent cross-reactivity of test compounds relative to a target phenothiazine.
Materials:
-
Microtiter plates coated with a conjugate of the target phenothiazine and a carrier protein (e.g., Promethazine-BSA).
-
Monoclonal or polyclonal antibody specific to the target phenothiazine.
-
Standard solution of the target phenothiazine.
-
Solutions of test compounds (e.g., Isopromethazine, Chlorpromazine, Thioridazine).
-
Enzyme-labeled secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the target phenothiazine standard and the test compounds.
-
Add the standards and test compounds to the wells of the coated microtiter plate.
-
Add the primary antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-labeled secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target phenothiazine.
-
Determine the concentration of the target phenothiazine that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Phenothiazine / IC50 of Test Compound) x 100
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of a phenothiazine compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]spiperone for D2 receptors).[4]
-
Solutions of the unlabeled test compound (phenothiazine) at various concentrations.
-
Incubation buffer.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through filter plates to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams illustrate key signaling pathways affected by phenothiazines and a general experimental workflow for assessing cross-reactivity.
Caption: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.[8]
Caption: Workflow for Determining Immunoassay Cross-Reactivity.[6]
Conclusion
The cross-reactivity and specificity of phenothiazine-based compounds are complex issues that demand careful consideration in research and drug development. Their broad receptor binding profiles and structural similarities necessitate the use of highly specific assays and a thorough understanding of potential interferences. By employing rigorous experimental protocols and being aware of the distinct pharmacological profiles of different phenothiazines, researchers can ensure the accuracy and reliability of their findings, ultimately contributing to the development of safer and more effective therapies.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroleptic, antimuscarinic, and antiadrenergic activity of chlorpromazine, thioridazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation of 2-(Methylsulfonyl)-10H-phenothiazine as a Key Intermediate in Drug Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-(methylsulfonyl)-10H-phenothiazine as a pivotal intermediate in the synthesis of phenothiazine-based pharmaceuticals. Through objective comparison with alternative intermediates and presentation of supporting experimental data, this document serves as a critical resource for researchers and professionals in drug development and manufacturing.
Executive Summary
This compound is a crucial building block in the synthesis of various phenothiazine derivatives, which are prominent in the treatment of central nervous system disorders.[1] This guide evaluates the synthetic efficiency and purity of this compound and compares it with alternative intermediates, such as 2-chlorophenothiazine and 2-(trifluoromethyl)phenothiazine. The data presented herein demonstrates that while multiple routes to phenothiazine-based drugs exist, the use of this compound offers a robust and high-yield pathway to specific and potent active pharmaceutical ingredients (APIs).
Comparative Analysis of Phenothiazine Intermediates
The selection of a key intermediate in a drug manufacturing process is contingent on several factors, including synthetic accessibility, reaction yield, purity of the final product, and overall cost-effectiveness. This section provides a comparative analysis of this compound against other common phenothiazine intermediates.
Table 1: Comparison of Synthetic Parameters for Key Phenothiazine Intermediates
| Intermediate | Precursors | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| This compound | p-Chlorobenzenesulfonyl chloride and sodium salt of 2-bromobenzenesulfenol | 91.3%[2] | 98.5%[2] | High yield and purity in a well-defined, catalyst-free cyclization process.[2] | Multi-step synthesis may be more complex than some alternatives. |
| 2-Chlorophenothiazine | m-Chloro diphenylamine and sulfur | 77.8%[3] | 99.75%[3] | High purity achievable; readily available starting materials.[3] | Use of iodine as a catalyst; potential for halogenated impurities. |
| 2-(Trifluoromethyl)phenothiazine | 2-Formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide | Good yield (quantitative data not specified in provided abstracts)[4] | 99.9%[4] | Access to highly potent trifluoromethylated phenothiazine drugs.[5] | Synthesis involves nitrated intermediates and requires careful control of reaction conditions.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates are provided below to allow for replication and validation.
Protocol 1: Synthesis of this compound[2]
This protocol is adapted from a patented method demonstrating a high-yield synthesis.
Materials:
-
p-Chlorobenzenesulfonyl chloride
-
Sodium salt of 2-bromobenzenesulfenol
-
Potassium hydroxide
-
Formic acid
-
Various organic solvents (e.g., acetone, DMF, DMSO)
Procedure:
-
Synthesis of Intermediate M3: The synthesis involves the initial reaction of p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromobenzenesulfenol to form intermediate compounds M1 and subsequently M3 through a series of reactions described in the patent.[2]
-
Formylation: Intermediate M2 is reacted with 98% formic acid at 102-105°C for 3 hours to yield a formylated intermediate with a purity of 99.9% and a yield of 98.9%.[2]
-
Cyclization and Decarboxylation: The formylated intermediate (Compound M3) is condensed in an alcoholic solution of potassium hydroxide, followed by high-temperature decarboxylation to yield the final product, this compound.[2]
-
Purification: The crude product is purified by recrystallization from a chloroform/ethanol mixture.[2]
Characterization:
-
Melting Point: 154.6-155.7°C[2]
-
Purity (by HPLC): 98.5%[2]
-
¹H NMR (500 MHz, CDCl₃): δ 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H)[2]
-
¹³C NMR (CDCl₃, 500 Hz): Spectral data as reported in the source patent.[2]
Protocol 2: Synthesis of 2-Chlorophenothiazine[3]
Materials:
-
m-Chloro diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Chlorobenzene (solvent)
-
Activated carbon
Procedure:
-
Reaction Setup: In a 100L cyclization still, charge 28 kg of m-chloro diphenylamine, 4.2 kg of sulfur, and 0.5 kg of iodine.
-
Reaction: Slowly heat the mixture to 120°C. Hydrogen sulfide gas will be evolved and should be absorbed in a 30% sodium hydroxide solution. Maintain the temperature for 5 hours until the evolution of hydrogen sulfide ceases.
-
Workup: Cool the reaction mixture and add chlorobenzene. Add a small amount of activated carbon for decolorization.
-
Isolation: Filter the mixture and cool the filtrate to induce crystallization. The product, 2-chlorophenothiazine, is collected by filtration and dried.
Characterization:
-
Yield: Approximately 25 kg (77.8% molar yield)
-
Purity (by HPLC): 99.75%
Mechanism of Action: Dopamine Receptor Antagonism
Phenothiazine-based antipsychotics derived from intermediates like this compound primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the central nervous system.[6][7] This antagonism helps to modulate dopaminergic signaling pathways that are often dysregulated in psychotic disorders.[8]
Caption: Dopamine D2 receptor signaling and its inhibition by phenothiazine antipsychotics.
Conclusion
The validation of this compound as a key intermediate is well-supported by its high synthetic yield and purity. While alternative intermediates like 2-chlorophenothiazine and 2-(trifluoromethyl)phenothiazine also provide viable routes to potent phenothiazine drugs, the choice of intermediate will ultimately depend on the specific target molecule and the desired manufacturing process characteristics. The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for making informed decisions in the development and manufacturing of phenothiazine-based therapeutics. The understanding of the underlying mechanism of action at the dopamine D2 receptor further underscores the importance of this class of compounds in psychiatric medicine.
References
- 1. 2-Chlorophenothiazine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 4. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Phenothiazine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of phenothiazine analogs and their biological activity is paramount. This guide provides a comparative analysis of these compounds, delving into their anticancer, antipsychotic, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document serves as a comprehensive resource for advancing the therapeutic potential of this versatile chemical scaffold.
Phenothiazines, a class of tricyclic heterocyclic compounds, have long been recognized for their diverse pharmacological effects. Initially developed as antipsychotic agents, their therapeutic applications have expanded to oncology and infectious diseases. This guide synthesizes experimental data to illuminate the key structural modifications that govern the efficacy and selectivity of phenothiazine analogs in these different therapeutic areas.
Comparative Analysis of Biological Activity
The biological activity of phenothiazine analogs is profoundly influenced by substitutions at key positions of the tricyclic ring system and the nature of the side chain at the nitrogen atom (N-10). The following tables summarize the quantitative data from various studies, offering a comparative perspective on their anticancer, antipsychotic, and antimicrobial potencies.
Anticancer Activity
Phenothiazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The table below compares the half-maximal inhibitory concentration (IC50) values of various phenothiazine analogs against different cancer cell lines.
| Phenothiazine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fluphenazine | A375 (Melanoma) | 7.04 | [2] |
| CWHM-974 | A375 (Melanoma) | 1.37 | [2] |
| Fluphenazine | MCF-7 (Breast Cancer) | ~10 | [2] |
| CWHM-974 | MCF-7 (Breast Cancer) | ~5 | [2] |
| PEGylated Phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1 | [3] |
| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | [3] |
| Chalcone-based Phenothiazine (4k) | MCF-7 (Breast Cancer) | 12 | [4] |
| Chalcone-based Phenothiazine (4b) | HepG2 (Liver Cancer) | 7.14 | [4] |
| DPT-1 | A549 (Lung Cancer) | 1.526 | [5] |
| DPT-2 | A549 (Lung Cancer) | 3.447 | [5] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Modifications at the N-10 position: The nature of the side chain at the N-10 position significantly impacts anticancer activity. For instance, the introduction of a piperazine ring, as seen in Fluphenazine, is a common feature in active compounds.[2]
-
Ring modifications: The addition of bulky groups or the synthesis of hybrid molecules, such as chalcone-phenothiazine derivatives, can enhance cytotoxicity.[4]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the solubility and bioavailability of phenothiazine analogs, potentially leading to enhanced antitumor activity in vivo.[3]
Antipsychotic Activity
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[6] The binding affinity of these analogs to the D2 receptor, represented by the inhibition constant (Ki), is a key indicator of their antipsychotic potency.
| Phenothiazine Analog | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Reference |
| Chlorpromazine | ~1-10 | [7] |
| Fluphenazine | 0.4 | [7] |
| Perphenazine | - | [8] |
| Thioridazine | - | - |
| Trifluoperazine | - | [6] |
Note: Specific Ki values for all compounds were not consistently available in the reviewed literature, but their potent D2 receptor antagonism is well-established.
Key Structure-Activity Relationship Insights for Antipsychotic Activity:
-
Substitution at the 2-position: An electron-withdrawing group, such as a trifluoromethyl (-CF3) group, at the 2-position of the phenothiazine ring generally increases antipsychotic potency compared to a chlorine (-Cl) atom.[6]
-
Side chain at N-10: A three-carbon alkyl chain separating the ring nitrogen from the terminal amine is optimal for neuroleptic activity.
-
Terminal amino group: A tertiary amino group, often incorporated into a piperazine ring, is crucial for high potency. The presence of a hydroxyethyl group on the piperazine ring, as in fluphenazine, can further enhance activity.[6]
Antimicrobial Activity
Phenothiazine derivatives have also emerged as promising antimicrobial agents, particularly against multidrug-resistant bacteria. They are thought to exert their effect by disrupting bacterial cell membranes and inhibiting efflux pumps. The minimum inhibitory concentration (MIC) is a standard measure of their antibacterial efficacy.
| Phenothiazine Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Promazine | Staphylococcus aureus | >1.6 | [9] |
| Chlorpromazine | Staphylococcus aureus | 0.5-1.6 | [9] |
| Triflupromazine | Staphylococcus aureus | 0.5-1.6 | [9] |
| Promethazine | Staphylococcus aureus | >1.6 | [9] |
| Trimeprazine | Staphylococcus aureus | >1.6 | [9] |
| Trifluoperazine | Gram-positive bacteria | as low as 2 | [10] |
| Thioridazine | Acinetobacter baumannii | 0.05-0.6 g/L | [11] |
| (S)-JBC 1847 | Staphylococcus aureus | 1-2 |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Tranquilizers vs. Antihistaminics: Phenothiazine tranquilizers (e.g., chlorpromazine, triflupromazine) generally exhibit greater antibacterial activity against Staphylococcus aureus than phenothiazine antihistamines (e.g., promethazine, trimeprazine).[9]
-
Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to interact with and disrupt the bacterial cell membrane.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison tables.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another method to measure cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to different concentrations of the test compounds.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from control cells treated with a lysis buffer.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of phenothiazine analogs for the dopamine D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]spiperone) in the presence of varying concentrations of the unlabeled phenothiazine analog.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the competing phenothiazine analog increases. From this competition curve, the IC50 value can be determined, which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Perform serial dilutions of the phenothiazine analog in a liquid growth medium (broth microdilution) or incorporate it into an agar medium at various concentrations (agar dilution).
-
Inoculation: Inoculate the diluted compounds or the agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow bacterial growth in the control wells (without the antimicrobial agent).
-
Determination of MIC: The MIC is the lowest concentration of the phenothiazine analog at which there is no visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by phenothiazine analogs, the following diagrams have been generated using the DOT language.
References
- 1. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts in phenothiazine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenothiazine and its derivatives is a cornerstone in the development of a wide range of pharmaceuticals. The efficiency of this synthesis is critically dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of different catalysts—palladium, iron, and copper-based systems—supported by experimental data to inform catalyst selection in research and development.
Data Presentation: A Quantitative Comparison
The performance of various catalysts in phenothiazine synthesis is summarized below. The data highlights key metrics such as reaction time, temperature, and yield, offering a clear comparison of their efficiencies under different conditions.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / BrettPhos | Phenothiazine, Aryl Halide | Toluene | 110 | Varies | High | [1] |
| Iron-Catalyzed | ||||||
| FeSO₄·7H₂O / 1,10-Phenanthroline | N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene | DMF | 135 | 24 | 73 | [2] |
| Ferric Citrate | Aryl Halides, Arylamines | - | - | - | High Regioselectivity | [From previous searches] |
| Copper-Catalyzed | ||||||
| CuI / L-proline | 2-iodoanilines, 2-bromobenzenethiol | PEG-100 | 90 | 12 | Good | [3] |
| Cu(OAc)₂ | Boc-Tyr-OMe, Phenothiazine Derivative | o-xylene | 90 | 16 | 81 | [4] |
| Metal-Free | ||||||
| Iodine | Diphenylamine, Sulfur | - | 185 | 0.75 | - | [1] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate the replication of these experiments.
Palladium-Catalyzed N-Arylphenothiazine Synthesis (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of phenothiazine.[1]
Materials:
-
Phenothiazine
-
Aryl halide (e.g., bromoanthracene)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like BrettPhos Pd G3)
-
Phosphine ligand (e.g., BrettPhos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the palladium catalyst, ligand, and base to a Schlenk flask.
-
Add phenothiazine and the aryl halide to the flask.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter to remove the catalyst and inorganic salts.
-
Purify the product by column chromatography or recrystallization.
Iron-Catalyzed Phenothiazine Synthesis (Domino C-S/C-N Cross-Coupling)
This protocol outlines an iron-catalyzed tandem C-S/C-N cross-coupling reaction.[2]
Materials:
-
N-(2-mercaptophenyl)acetamide
-
1,2-dibromobenzene
-
FeSO₄·7H₂O
-
1,10-phenanthroline
-
KOtBu
-
DMF
Procedure:
-
Combine N-(2-mercaptophenyl)acetamide and 1,2-dibromobenzene in a reaction vessel.
-
Add FeSO₄·7H₂O as the catalyst and 1,10-phenanthroline as the ligand.
-
Add KOtBu as the base and DMF as the solvent.
-
Heat the reaction mixture to 135°C for 24 hours.
-
After cooling, the product is isolated and purified to yield the desired phenothiazine.
Copper-Catalyzed Phenothiazine Synthesis
This protocol describes a copper-catalyzed method for phenothiazine synthesis.[3]
Materials:
-
2-iodoanilines
-
2-bromobenzenethiol
-
Copper iodide (CuI)
-
N-methoxy-1H-pyrrole-2-carboxamide (ligand)
-
Poly(ethylene glycol)-100 (PEG-100)
Procedure:
-
Combine 2-iodoanilines and 2-bromobenzenethiol in a reaction vessel.
-
Add the CuI/N-methoxy-1H-pyrrole-2-carboxamide catalyst system.
-
Use PEG-100 as the reaction medium.
-
Heat the reaction at 90°C for 12 hours.
-
The resulting phenothiazine product is then isolated and purified.
Visualizing the Workflow
To systematically compare the efficacy of different catalysts, a standardized experimental workflow is essential. The following diagram illustrates a logical approach to such a comparative study.
Caption: Workflow for comparing catalyst efficacy in phenothiazine synthesis.
References
Safety Operating Guide
Proper Disposal of 2-(Methylsulfonyl)-10h-phenothiazine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for 2-(Methylsulfonyl)-10h-phenothiazine is through a licensed professional waste disposal service. This substance is classified as hazardous and should not be disposed of in regular trash or down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards.
Hazard Classification:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Immediate Actions:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[1][3]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1][4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Skin and Body Protection: Wear a lab coat or a protective suit that covers the body.[1][4]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Step-by-step process for the safe disposal of this compound.
Detailed Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Laboratories must adhere to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Identification and Segregation
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[5]
Step 2: Packaging
-
Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[6]
-
For solid waste, ensure the container is suitable to prevent the generation of dust.[3]
-
Do not overfill the container.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.[6]
Step 4: Storage
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[7]
-
This area should be secure, well-ventilated, and away from heat sources or incompatible materials.[5]
-
Ensure the container is kept closed except when adding waste.[7]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste collection.
Step 6: Spill Cleanup
-
In the event of a spill, immediately alert personnel in the area.[3]
-
Wearing appropriate PPE, clean up the spill. For dry spills, use procedures that avoid generating dust, such as carefully sweeping or vacuuming (with an explosion-proof vacuum).[3]
-
Place all spill cleanup materials into a sealed container and label it as hazardous waste for disposal.[3]
-
Wash the spill area with large amounts of water, and prevent the runoff from entering drains.[3]
-
Do not let the product enter drains under any circumstances.[1][4]
Important Considerations:
-
Evaporation is not an acceptable method of disposal for hazardous waste.[7]
-
All laboratory personnel handling this chemical should be trained on its hazards and the proper disposal procedures.[5][8]
-
Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. needle.tube [needle.tube]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
